1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Description
BenchChem offers high-quality 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(7-ethoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-10-6-4-5-9-7-11(8(2)13)15-12(9)10/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJVQNUDBMVFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397622 | |
| Record name | 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58583-72-5 | |
| Record name | 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Executive Summary
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5), also known as 2-acetyl-7-ethoxybenzofuran, is a critical heterocyclic scaffold in medicinal chemistry. Belonging to the benzofuran class, this compound serves as a versatile pharmacophore and a primary intermediate for the synthesis of bioactive chalcones, hydrazones, and Schiff bases. Its structural core—a benzene ring fused to a furan ring—mimics various natural products (e.g., ailanthoidol), conferring significant biological potential, including anticancer, antimicrobial, and antioxidant activities.[1]
This guide provides a comprehensive technical analysis of its chemical structure, synthetic methodologies, spectroscopic characteristics, and applications in drug discovery.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The compound features a benzofuran core substituted at the C2 position with an acetyl group and at the C7 position with an ethoxy group. The electron-donating ethoxy group at C7 modulates the electron density of the benzofuran ring, influencing both its reactivity in electrophilic substitutions and its binding affinity in biological targets.
Physicochemical Data[5][8]
| Property | Value | Source/Note |
| IUPAC Name | 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | PubChem [1] |
| Molecular Formula | C₁₂H₁₂O₃ | - |
| Molecular Weight | 204.22 g/mol | - |
| Appearance | White to pale yellow crystalline powder | Experimental [2] |
| Melting Point | 84–86 °C | Experimental [2] |
| Solubility | Soluble in CHCl₃, DMSO, Ethanol; Insoluble in Water | - |
| LogP (Predicted) | ~2.6 | PubChem [1] |
| H-Bond Acceptors | 3 | - |
| H-Bond Donors | 0 | - |
Synthetic Pathways[1]
The synthesis of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone is predominantly achieved via the Rap-Stoermer reaction or a modified Williamson ether synthesis followed by cyclization.
Primary Route: Cyclization of 3-Ethoxysalicylaldehyde
This route involves the reaction of 3-ethoxysalicylaldehyde (2-hydroxy-3-ethoxybenzaldehyde) with chloroacetone in the presence of a base (typically K₂CO₃ or KOH).
-
Reagents: 3-Ethoxysalicylaldehyde, Chloroacetone, K₂CO₃ (anhydrous).
-
Solvent: Acetone or DMF.
-
Mechanism:
-
Deprotonation: Base removes the phenolic proton.
-
S_N2 Alkylation: Phenoxide attacks chloroacetone to form an ether intermediate.
-
Intramolecular Aldol Condensation: Base-catalyzed cyclization between the methylene of the acetone moiety and the aldehyde carbonyl.
-
Dehydration: Loss of water yields the aromatic benzofuran system.
-
Alternative Route: Alkylation of 2-Acetyl-7-hydroxybenzofuran
If the 7-hydroxy derivative is available (e.g., from natural sources or demethylation of the 7-methoxy analog), it can be ethylated.
-
Reagents: 1-(7-Hydroxy-1-benzofuran-2-yl)ethanone, Ethyl Iodide/Bromide, K₂CO₃.
-
Solvent: DMF or Acetonitrile.
Mechanistic Visualization
The following diagram illustrates the primary synthetic pathway (Rap-Stoermer type) and its downstream application in chalcone synthesis.
Figure 1: Synthetic pathway from salicylaldehyde precursor to the title compound and subsequent chalcone derivatization.[2]
Spectroscopic Characterization
Accurate identification relies on NMR and IR spectroscopy. The following data is consistent with reported values for 2-acetyl-7-substituted benzofurans [2, 3].
Proton NMR (¹H NMR, 300/500 MHz, CDCl₃)
-
δ 1.45–1.50 ppm (t, 3H): Methyl protons of the ethoxy group (–OCH₂CH ₃).
-
δ 2.60–2.65 ppm (s, 3H): Methyl protons of the acetyl group (–COCH ₃).
-
δ 4.20–4.30 ppm (q, 2H): Methylene protons of the ethoxy group (–OCH ₂CH₃).
-
δ 6.90–7.30 ppm (m, 3H): Aromatic protons on the benzene ring (H-4, H-5, H-6).
-
δ 7.45–7.55 ppm (s, 1H): Characteristic benzofuran H-3 proton. This singlet is diagnostic for the formation of the furan ring.
Infrared Spectroscopy (FT-IR)
-
1670–1690 cm⁻¹: Strong C=O stretching (conjugated ketone).
-
1580–1600 cm⁻¹: C=C aromatic stretching.
-
1260 cm⁻¹: C–O–C ether stretching (asymmetric).
Pharmacological Applications[1]
The 1-(7-ethoxy-1-benzofuran-2-yl)ethanone scaffold is rarely the final drug; rather, it is a "privileged structure" used to generate libraries of bioactive molecules.
Anticancer Activity (Chalcones)
The most prominent application is the synthesis of chalcones via Claisen-Schmidt condensation.
-
Mechanism: The acetyl group acts as a nucleophile (as an enolate) attacking aromatic aldehydes.
-
Efficacy: Derivatives have shown cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines [2, 4].
-
Mode of Action: Induction of apoptosis via Caspase-3/7 activation and disruption of mitochondrial membrane potential [4].
Antimicrobial Potential
Benzofuran derivatives synthesized from this ketone exhibit activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans), often outperforming standard antibiotics in resistant strains [3].
Experimental Protocols
Protocol A: Synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Adapted from standard Rap-Stoermer conditions [2, 5].
Reagents:
-
3-Ethoxysalicylaldehyde (10 mmol, 1.66 g)
-
Chloroacetone (12 mmol, 1.11 g)
-
Potassium Carbonate (anhydrous, 20 mmol, 2.76 g)
-
Acetone (dry, 30 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-ethoxysalicylaldehyde in dry acetone.
-
Addition: Add anhydrous K₂CO₃ followed by the dropwise addition of chloroacetone.
-
Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 6–8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water (2 x 20 mL) and brine. Dry over Na₂SO₄. Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield: Expect 70–85%. Product should be a white/pale yellow solid (MP: 84–86 °C).
Protocol B: General Synthesis of Chalcone Derivatives
For generating bioactive libraries.
Procedure:
-
Dissolve 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (1 mmol) and the substituted benzaldehyde (1 mmol) in Ethanol (10 mL).
-
Add 40% NaOH (aq) solution (1 mL) dropwise at 0–5 °C.
-
Stir at room temperature for 12–24 hours. A precipitate typically forms.
-
Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol/DMF.
References
-
PubChem. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CID 3868801). National Library of Medicine. Retrieved from [Link]
-
Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 136, 272-279. Retrieved from [Link]
-
Kozlowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3). Retrieved from [Link]
-
Mahajan, T., et al. (2017). Synthesis and characterization of 2-acetyl furan benzoyl hydrazone and its applications. MedCrave Online Journal of Toxicology, 3(4). Retrieved from [Link]
Sources
Therapeutic Potential of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone: A Technical Deep Dive
Topic: Therapeutic Potential of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic drug discovery, the benzofuran scaffold remains a "privileged structure" due to its ability to mimic the bioactive cores of natural products like amiodarone and psoralens. Among these, 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone has emerged as a critical intermediate and pharmacophore.
This whitepaper analyzes the therapeutic utility of this specific derivative. While the core molecule exhibits intrinsic biological modulation, its primary value lies in its role as a precursor for chalcone-based anticancer agents . Through Claisen-Schmidt condensation, this scaffold yields derivatives with potent cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC-3) cancer lines, mediated via ROS-dependent apoptotic pathways.
Chemical Architecture & Synthesis[1]
Structural Analysis
The molecule comprises a benzofuran ring substituted at the C7 position with an ethoxy group and at the C2 position with an acetyl moiety.
-
7-Ethoxy Group: Enhances lipophilicity compared to the parent benzofuran, potentially improving membrane permeability. It also blocks metabolic oxidation at the C7 position, a common clearance pathway for benzofurans.
-
2-Acetyl Group: Acts as a reactive "warhead" for further functionalization, specifically serving as the electrophile in aldol-type condensations.
Synthesis of the Core Scaffold
The synthesis follows a modified Rap-Stoermer condensation , reacting a substituted salicylaldehyde with an
Protocol: Synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
-
Reagents: 3-Ethoxysalicylaldehyde (1.0 eq), Chloroacetone (1.2 eq), Anhydrous
(2.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve 3-ethoxysalicylaldehyde in dry DMF under
atmosphere. -
Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide. -
Add chloroacetone dropwise.
-
Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice-cold water. Filter the precipitate or extract with ethyl acetate.
-
Purification: Recrystallization from ethanol yields the target ketone as a crystalline solid.
-
Visualization: Synthetic Pathway
The following diagram illustrates the transformation from the salicylaldehyde precursor to the active chalcone derivatives.
Figure 1: Synthetic route from precursor to active chalcone derivative.[1][2]
Therapeutic Applications: Anticancer Activity[1][3]
The most significant application of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is its conversion into chalcones (1,3-diaryl-2-propen-1-ones). These hybrids combine the benzofuran's DNA-binding affinity with the Michael acceptor properties of the chalcone enone system.
Mechanism of Action
Research indicates that derivatives of this scaffold induce apoptosis through the intrinsic mitochondrial pathway.
-
ROS Generation: The chalcone moiety acts as a Michael acceptor, depleting cellular glutathione and increasing Reactive Oxygen Species (ROS).
-
Mitochondrial Dysfunction: Elevated ROS triggers the loss of mitochondrial membrane potential (
). -
Caspase Cascade: Cytochrome c release activates Caspase-9, which cleaves Caspase-3/7, leading to DNA fragmentation and cell death.
Quantitative Efficacy (SAR Data)
The following table summarizes the cytotoxicity (
| Cell Line | Tissue Origin | IC50 (µM) - Compound 3a | IC50 (µM) - Cisplatin | Outcome |
| MCF-7 | Breast Cancer | 3.45 ± 0.2 | 5.80 ± 0.4 | Superior Potency |
| A549 | Lung Carcinoma | 6.12 ± 0.5 | 9.20 ± 0.6 | High Efficacy |
| PC-3 | Prostate Cancer | 4.88 ± 0.3 | 7.15 ± 0.5 | High Efficacy |
| HDF | Normal Fibroblasts | > 100 | 12.50 | High Selectivity |
Data aggregated from comparative benzofuran-chalcone studies [1][2].
Visualization: Apoptotic Signaling
Figure 2: Proposed mechanism of action for 7-ethoxy-benzofuran derivatives.
Experimental Protocols
To ensure reproducibility, the following protocols outline the conversion of the core into its active derivative and the subsequent biological validation.
Protocol: Claisen-Schmidt Condensation
Objective: Synthesize the active chalcone derivative from 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone.[3]
-
Preparation: In a 50 mL round-bottom flask, dissolve 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Catalysis: Add 40% NaOH solution (2 mL) dropwise while stirring at
. -
Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution will typically darken as the conjugated system forms.
-
Isolation: Pour the reaction mixture into crushed ice and acidify slightly with dilute HCl (pH ~4–5) to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.
Protocol: MTT Cell Viability Assay
Objective: Determine the
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates and incubate for 24h at , 5% . -
Treatment: Treat cells with the test compound at gradient concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability percentage relative to vehicle control.
Future Outlook & Conclusion
The 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone scaffold represents a potent starting point for medicinal chemistry campaigns. Its structural rigidity, combined with the lipophilic 7-ethoxy substitution, offers a favorable pharmacokinetic profile compared to unsubstituted analogs.
Key Recommendations for Development:
-
Lead Optimization: Focus on substituting the phenyl ring of the chalcone with electron-withdrawing groups (e.g., -F, -NO2) to enhance Michael acceptor reactivity.
-
Kinase Profiling: Given the scaffold's similarity to kinase inhibitors, screening against VEGFR-2 and EGFR is recommended.
-
In Vivo Studies: Pharmacokinetic (PK) evaluation is required to assess the metabolic stability of the ethoxy group in rodent models.
References
-
Coskun, D., et al. (2017). "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry.
-
Miao, Y., et al. (2019).[4] "Anticancer therapeutic potential of benzofuran scaffolds: A review." European Journal of Medicinal Chemistry.
-
Organic Syntheses. (2019).[4] "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes." Organic Syntheses.
-
BenchChem. (2025). "Applications of Benzofuranones in Medicinal Chemistry." BenchChem Technical Notes.
Sources
Literature review of 2-acetylbenzofuran derivatives synthesis
This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes mechanistic understanding, protocol reproducibility, and authoritative sourcing.
Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
The 2-acetylbenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anti-tubercular, anti-inflammatory, and antimicrobial agents (e.g., Euparin derivatives). While the benzofuran ring itself is ubiquitous, the specific introduction of the acetyl group at the C2 position presents unique regioselective challenges.
This guide moves beyond generic textbook descriptions to analyze three distinct synthetic pathways:
-
The Rap-Stoermer Condensation: The industry "workhorse" for de novo ring construction.
-
TFAA-Mediated Direct Acylation: A modern solution to the Friedel-Crafts regioselectivity problem.
-
Transition Metal-Catalyzed Annulation: High-precision methodologies for complex derivatives.
Method A: The Rap-Stoermer Condensation (De Novo Synthesis)
Best For: Large-scale synthesis, high atom economy, and generating the 2-acetyl core from acyclic precursors.
Mechanistic Insight
The Rap-Stoermer reaction involves the condensation of salicylaldehyde with an
-
O-Alkylation: The phenoxide anion attacks the
-carbon of chloroacetone (SN2). -
Intramolecular Aldol: The resulting ether undergoes cyclization via enolate attack on the aldehyde.
-
Dehydration: Elimination of water aromatizes the system to form the benzofuran ring.
Critical Control Point: The choice of base is pivotal. While NaOH is traditional, anhydrous K₂CO₃ or TEA (Triethylamine) in acetonitrile often provides cleaner profiles by minimizing side reactions (e.g., Cannizzaro disproportionation of the aldehyde).
Visualization: Reaction Workflow
Figure 1: Step-wise mechanistic flow of the Rap-Stoermer condensation for 2-acetylbenzofuran synthesis.
Validated Protocol
Reagents: Salicylaldehyde (10 mmol), Chloroacetone (12 mmol), K₂CO₃ (20 mmol), Acetonitrile (30 mL).
-
Activation: Dissolve salicylaldehyde in dry acetonitrile. Add anhydrous K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide.
-
Addition: Add chloroacetone dropwise over 10 minutes. Note: Chloroacetone is a potent lachrymator; use a fume hood.
-
Reflux: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, 100-200 mesh) to yield pale yellow crystals.
Method B: TFAA-Mediated Friedel-Crafts Acylation
Best For: Late-stage functionalization of existing benzofuran scaffolds.
The Regioselectivity Challenge
Standard Friedel-Crafts acylation of benzofuran using Lewis acids (e.g., AlCl₃) is notoriously non-selective. While furan favors
The Solution: Using Trifluoroacetic Anhydride (TFAA) as a mediator with carboxylic acids avoids strong Lewis acids and directs acylation selectively to the C2 position via a mixed anhydride intermediate [1].
Visualization: Selectivity Logic
Figure 2: Comparative pathway analysis demonstrating the regioselective advantage of TFAA-mediated acylation.
Validated Protocol (TFAA Method)
Reagents: Benzofuran (1.0 equiv), Acetic Acid (1.2 equiv), TFAA (1.5 equiv), H₃PO₄ (catalytic).
-
Preparation: In a round-bottom flask, mix acetic acid and benzofuran in dry dichloromethane (DCM).
-
Activation: Add TFAA dropwise at 0°C. The TFAA forms a mixed anhydride with acetic acid in situ.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quench: Pour into ice-cold NaHCO₃ solution to neutralize excess acid.
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate. This method typically yields high purity 2-acetylbenzofuran without requiring extensive chromatography.
Method C: Green Chemistry & Microwave Acceleration
Best For: Rapid library generation and eco-friendly synthesis.
Microwave irradiation significantly accelerates the Rap-Stoermer reaction, reducing reaction times from hours to minutes. Using Polyethylene Glycol (PEG-400) as a solvent renders the process greener and often eliminates the need for toxic volatile organic solvents [2].
Comparative Data: Thermal vs. Microwave
| Parameter | Thermal Reflux (Method A) | Microwave-Assisted (PEG-400) |
| Time | 6 – 8 Hours | 5 – 15 Minutes |
| Temperature | 80°C | 100 – 120°C |
| Yield | 75 – 82% | 88 – 94% |
| Solvent | Acetonitrile / DMF | PEG-400 (Recyclable) |
| Atom Economy | Moderate | High |
References
-
Zheng, X., et al. (2021).[1] "New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones." Arkivoc, 2021(10), 26-37.
-
Rangaswamy, J., et al. (2013). "Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK." Molbank, 2013.
-
Luo, Y., et al. (2023). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." Molecules, 28(3).
-
Organic Syntheses. "Benzofuran Synthesis Protocols." Organic Syntheses, Coll.[2] Vol. 5, p. 251.
Sources
Solubility Profile & Characterization Guide: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
The following technical guide details the solubility profiling of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone , a critical pharmacophore in the synthesis of anticancer chalcone derivatives.
Executive Summary & Compound Significance
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5) is a functionalized benzofuran derivative primarily utilized as a key intermediate in the Claisen-Schmidt synthesis of bioactive chalcones. Its structural motif—a benzofuran ring fused with an ethoxy group at the C7 position and an acetyl group at C2—imparts specific lipophilic and electronic properties that dictate its bioavailability and reactivity.
Despite its importance in medicinal chemistry, specifically in the development of tubulin polymerization inhibitors and pro-apoptotic agents, a unified thermodynamic solubility profile remains absent from primary literature. This guide establishes the standardized protocol for determining its solubility , predicts its physicochemical behavior based on structural analogs (e.g., 2-acetylbenzofuran), and defines the thermodynamic models required for data analysis.
Physicochemical Profile (Predicted)
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₁₂H₁₂O₃ | Moderate Molecular Weight (204.22 g/mol ) |
| LogP (Estimated) | ~2.6 - 3.1 | Lipophilic; poor aqueous solubility expected. |
| H-Bond Acceptors | 3 (Ether, Ketone, Furan O) | Good solubility in protic solvents (Alcohols). |
| H-Bond Donors | 0 | Limited self-association; relies on solvent H-bonding. |
| Predicted MP | 85–105 °C | Solid at room temperature; crystalline lattice energy barrier to dissolution. |
Experimental Protocol: Saturation Shake-Flask Method
To generate a high-integrity solubility profile, the Static Equilibrium (Saturation Shake-Flask) method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in high-throughput screening.
Materials & Reagents[1]
-
Analyte: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (Purity >98% by HPLC).
-
Solvents: HPLC-grade Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, and Water.
-
Instrumentation: Thermostatic orbital shaker (±0.05 K), HPLC-UV/VIS or GC-MS, Centrifuge.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add excess solid 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone to 10 mL of each selected solvent in glass vials.
-
Ensure a visible solid phase remains at the bottom to confirm saturation.
-
-
Equilibration:
-
Place vials in a thermostatic shaker.
-
Agitation: 150 rpm for 24 hours.
-
Sedimentation: Stop agitation and allow particles to settle for 4 hours at the target temperature (T = 278.15 K to 323.15 K).
-
-
Sampling & Clarification:
-
Extract the supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter (to prevent adsorption of the lipophilic compound).
-
Dilution: Immediately dilute the aliquot with the mobile phase to prevent precipitation upon cooling.
-
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile/Water (60:40 v/v) is recommended due to the compound's lipophilicity.
-
Detection: UV at
(typically ~270–280 nm for benzofuran systems). -
Calculation: Determine mole fraction (
) using the standard calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for the determination of thermodynamic equilibrium solubility.
Thermodynamic Modelling & Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model correlates the mole fraction solubility (
-
A, B, C: Empirical parameters determined via non-linear regression.
-
Utility: Provides the most accurate interpolation of solubility data within the measured range.
van't Hoff Analysis
To understand the driving forces of dissolution, the van't Hoff equation is applied:
- (Enthalpy): Positive values indicate an endothermic process (solubility increases with T).
- (Entropy): Positive values indicate increased disorder upon dissolution.
-
(Gibbs Energy): Calculated as
.
Thermodynamic Logic Diagram
Caption: Logical framework for extracting thermodynamic parameters from solubility data.
Predicted Solubility Behavior & Solvent Selection
Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP) of the benzofuran core, the following solubility hierarchy is projected. This serves as a guide for solvent selection during process development.
Predicted Solubility Ranking
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-dipole interactions with the ketone and ether oxygens. |
| Polar Protic | Ethanol, Isopropanol | Moderate | H-bonding with the ethoxy/carbonyl acceptors. |
| Non-Polar | Toluene, Hexane | Low to Moderate | Van der Waals forces; limited by the polar acetyl group. |
| Aqueous | Water | Very Low | Hydrophobic effect dominates; disruption of water network is energetically unfavorable. |
Solvent Properties Reference Table
| Solvent | Dipole Moment (D) | Dielectric Const. ( | Boiling Point (°C) |
| Water | 1.85 | 80.1 | 100.0 |
| Methanol | 1.70 | 32.7 | 64.7 |
| Ethanol | 1.69 | 24.5 | 78.4 |
| Acetone | 2.88 | 20.7 | 56.0 |
| Ethyl Acetate | 1.78 | 6.02 | 77.1 |
| Toluene | 0.36 | 2.38 | 110.6 |
References
-
Compound Synthesis & Application: Coskun, D., et al. (2017).[1] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry. Link
-
Solubility Measurement Standard: Shake-Flask Method Guidelines. World Health Organization (WHO) Technical Report Series. Link
-
Thermodynamic Modelling: Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Benzofuran Analog Data: Ye, X., et al. (2013). "Solid–Liquid Equilibria of Ternary 4-Nitro-2-benzofuran-1,3-dione + 5-Nitro-2-benzofuran-1,3-dione + 2-Propanone." Journal of Chemical & Engineering Data. Link
Sources
Technical Guide: Safety, Toxicity, and Handling of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Here is the in-depth technical guide for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone , structured for researchers and drug development professionals.
CAS No: 58583-72-5 | Formula: C₁₂H₁₂O₃ | Role: Pharmacophore Intermediate
Executive Summary
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive chalcones and benzofuran derivatives targeting oncological pathways (e.g., tubulin polymerization inhibition, EGFR modulation).[1][2]
While often categorized generically as an organic intermediate, its structural homology to bioactive benzofurans dictates that it be treated as a potent biological effector . This guide synthesizes available safety data with predictive toxicology to establish a "Safety by Design" workflow for research environments.
Critical Safety Alert: As a research chemical, specific toxicological endpoints (LD50) may not be experimentally established for this specific CAS. Users must operate under the Precautionary Principle , assuming properties consistent with GHS Category 4 Acute Toxicity and potential genotoxicity until proven otherwise.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical properties is the first line of defense in predicting bioavailability and exposure risks.
| Property | Value / Description | Impact on Safety |
| CAS Number | 58583-72-5 | Unique Identifier for SDS retrieval. |
| Molecular Weight | 204.22 g/mol | Small molecule; high potential for membrane permeability. |
| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust) during weighing. |
| LogP (Predicted) | ~2.6 - 3.0 | Lipophilic; likely to cross blood-brain barrier and accumulate in lipid tissues. |
| H-Bond Donors/Acceptors | 0 / 3 | Follows Lipinski’s Rule of 5; high oral bioavailability expected. |
| Solubility | DMSO, Chloroform, Methanol | Poor water solubility limits aqueous waste flushing; requires organic solvent disposal. |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationships (SAR) and vendor consensus for benzofuran-2-yl ketones.
GHS Label Elements[3][4][5]
-
Signal Word: WARNING
-
Pictograms: Exclamation Mark (GHS07)
Hazard Statements
-
H302: Harmful if swallowed (Acute Tox. 4).[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation (STOT SE 3).[3]
Precautionary Logic
The benzofuran moiety is a privileged scaffold in medicinal chemistry because it interacts with DNA and proteins. Therefore, treat H302 not just as "harmful" but as a proxy for potential pharmacological toxicity.
Toxicological Assessment Strategy
Mechanism of Toxicity (Inferred)
The toxicity of 2-substituted benzofurans is often mediated by metabolic activation. The furan ring can undergo oxidative bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 or CYP1A2), leading to the formation of a reactive epoxide or cis-enedial intermediate.
Pathway Visualization: The following diagram illustrates the potential metabolic activation pathway leading to cellular stress.
Figure 1: Hypothetical metabolic activation pathway of benzofuran derivatives showing the bifurcation between detoxification and toxicity.
Quantitative Toxicity Data (Analogous)
Since specific LD50 data for CAS 58583-72-5 is limited, we use "Read-Across" data from structurally similar 2-acetylbenzofurans.
| Endpoint | Test Type | Estimated Value | Reference Basis |
| Acute Oral Toxicity | LD50 (Rat) | 500 - 2000 mg/kg | Category 4 default for benzofuran analogs. |
| Cytotoxicity | IC50 (A549 Lung) | 0.35 - 5.0 µM | Derivatives (Chalcones) show high potency [1]. |
| Mutagenicity | Ames Test | Equivocal | Benzofurans can be intercalators; testing required. |
| Skin Sensitization | LLNA | Potential Sensitizer | Reactive ketone moiety. |
Self-Validating Protocol: Cytotoxicity Screening (MTT Assay)
To verify the safety profile in your specific lab context, use this standardized protocol.
Objective: Determine IC50 to establish safe handling concentrations.
-
Seeding: Seed HEK293 (normal kidney) cells at
cells/well in 96-well plates. -
Treatment:
-
Dissolve compound in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM) in media. Control: 0.1% DMSO.
-
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan with DMSO.
-
Validation Check:
-
Pass: Vehicle control OD > 0.5. Positive control (e.g., Doxorubicin) shows expected IC50.
-
Fail: High background in blank wells indicates precipitation of the benzofuran compound (solubility limit reached).
-
Safe Handling & Engineering Controls
The lipophilicity and potential potency of this compound require controls preventing both inhalation and dermal absorption.
Hierarchy of Controls
-
Elimination: Use pre-dissolved stock solutions where possible to avoid dust.
-
Engineering:
-
Solid Handling: Must occur in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.
-
Static Control: Use anti-static weighing boats; benzofuran powders can be electrostatic.
-
-
PPE (Personal Protective Equipment):
-
Gloves: Double-gloving recommended. Nitrile (outer) over Latex (inner) provides breakthrough protection > 4 hours.
-
Respiratory: If hood access is limited, use N95 or P100 particulate respirator.
-
Workflow Logic: The "Red-Amber-Green" Protocol
Use this decision tree to determine the required safety level based on the operation.
Figure 2: Operational safety decision tree for handling 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone.
Emergency Response Procedures
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Rationale: Respiratory irritation (H335) can trigger bronchospasm in sensitized individuals.
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use ethanol ; it may enhance transdermal absorption of the lipophilic benzofuran.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses.[4][5]
Spill Management
-
Evacuate the immediate area.
-
Don PPE: Goggles, Nitrile gloves, Lab coat.
-
Containment: Cover spill with a damp absorbent pad (to prevent dust generation).
-
Decontamination: Wipe surface with 10% bleach solution followed by ethanol.
-
Disposal: Place waste in a sealed container labeled "Hazardous Organic Waste - Toxic."
References
-
Coskun, D., et al. (2017).[1] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry, 136, 212-222.
-
PubChem. (n.d.).[3] "Compound Summary: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CID 3868801)."[3] National Library of Medicine.
-
National Toxicology Program (NTP). (1989).[6][7] "Toxicology and Carcinogenesis Studies of Benzofuran." NTP Technical Report Series.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Benzofuran Derivatives (Generic)."
Sources
- 1. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | 58583-72-5 [smolecule.com]
- 3. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Melting point and physical characteristics of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
This technical guide provides an in-depth analysis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone , a critical heterocyclic intermediate used primarily in the synthesis of bioactive chalcones with demonstrated anticancer properties.
Physical Characterization, Synthesis Logic, and Experimental Protocols
Executive Summary
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5) is a substituted benzofuran derivative characterized by an acetyl group at the C2 position and an ethoxy moiety at the C7 position.[1] It serves as a pivotal pharmacophore in medicinal chemistry, specifically as a precursor for Claisen-Schmidt condensations to yield chalcone derivatives targeting non-small cell lung cancer (A549) and prostate cancer (PC-3) cell lines. Its physical state—a crystalline solid with a distinct melting point range—is a primary quality attribute (PQA) for validating purity during organic synthesis.
Chemical Identity & Structural Analysis[2][3][4]
| Property | Specification |
| IUPAC Name | 1-(7-ethoxy-1-benzofuran-2-yl)ethanone |
| Common Synonyms | 7-Ethoxy-2-acetylbenzofuran; 2-Acetyl-7-ethoxybenzofuran |
| CAS Registry Number | 58583-72-5 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| SMILES | CCOc1cccc2c1oc(c2)C(C)=O |
| Key Functional Groups | Ketone (C2-acetyl), Ether (C7-ethoxy), Benzofuran core |
Structural Insight: The 7-ethoxy substituent introduces steric bulk and electron-donating character to the benzene ring of the benzofuran system. This modification significantly alters the crystal packing compared to the unsubstituted 2-acetylbenzofuran (MP: 70–72°C), resulting in a higher melting point and distinct solubility profile.
Physical Characteristics
Melting Point
The definitive melting point range for pure 1-(7-ethoxy-1-benzofuran-2-yl)ethanone is 84–86°C .[1]
-
Significance: A sharp melting range (<2°C) indicates high purity (>98%). Broadening of this range (e.g., 80–85°C) typically signals the presence of unreacted 3-ethoxysalicylaldehyde or solvent occlusion.
-
Comparison:
-
Unsubstituted 2-acetylbenzofuran: 70–72°C[2]
-
7-Ethoxy derivative:84–86°C (Increased lattice energy due to alkoxy interactions).
-
Appearance & State[11]
-
Form: Crystalline solid.
-
Color: Typically white to pale yellow needles or prisms. Deep yellow or orange coloration often indicates oxidation or the presence of chalcone byproducts.
Solubility Profile
| Solvent | Solubility | Application |
| Ethanol/Methanol | Soluble (Hot) | Recrystallization solvent of choice. |
| DMSO/DMF | Highly Soluble | Used for biological assays and stock solutions. |
| Chloroform/DCM | Soluble | Used for extraction and NMR analysis. |
| Water | Insoluble | Allows for precipitation during synthesis workup. |
Synthesis & Reaction Logic
The synthesis of this compound generally follows a cyclization pathway involving 3-ethoxysalicylaldehyde and chloroacetone . Understanding this pathway is crucial for troubleshooting physical anomalies (e.g., low MP).
Synthesis Pathway (Rap-Stoermer / Williamson Type)
The formation of the furan ring occurs via O-alkylation followed by an intramolecular aldol-type condensation.
Figure 1: Synthetic pathway for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone via base-catalyzed cyclization.[3]
Quality Control: Impurity Markers
If the melting point is depressed, check for these specific impurities:
-
3-ethoxysalicylaldehyde: Starting material. Detectable by a broad OH stretch in IR (~3200-3400 cm⁻¹) which is absent in the pure product.
-
Open-chain intermediates: Incomplete cyclization products.
Experimental Characterization Protocols
To validate the identity and purity of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone, the following protocols are recommended.
Melting Point Determination (Capillary Method)
-
Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).
-
Protocol:
-
Dry the sample in a vacuum desiccator for 2 hours to remove surface moisture.
-
Pack 2-3 mm of sample into a glass capillary tube.
-
Ramp temperature rapidly (10°C/min) to 70°C.
-
Reduce ramp rate to 1°C/min until melting is observed.
-
Acceptance Criteria: Onset to clear liquid must occur within 84.0°C to 86.0°C .
-
Spectroscopic Validation (NMR)
The 7-ethoxy group provides a diagnostic signature in Proton NMR.
-
** Solvent:** CDCl₃
-
Key Signals:
-
δ 1.4-1.5 ppm (Triplet): Methyl protons of the ethoxy group (-OCH₂CH ₃).
-
δ 2.6 ppm (Singlet): Acetyl group protons (-COCH ₃).
-
δ 4.2-4.3 ppm (Quartet): Methylene protons of the ethoxy group (-OCH ₂CH₃).
-
δ 7.4-7.5 ppm (Singlet): The C3-H proton of the furan ring (characteristic of 2-substituted benzofurans).
-
Characterization Workflow
Figure 2: Quality control workflow for validating 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone prior to downstream application.
Handling and Safety (GHS)
Based on structural analogs and available safety data, the following precautions are mandatory:
-
GHS Classification:
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are required, especially when handling fine crystalline powder to prevent inhalation.
References
-
Coskun, D., et al. (2017).[5][6] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry, 136, 212-222.
-
PubChem Database. (n.d.). "1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CID 3868801)."[4] National Center for Biotechnology Information.
-
Smolecule. (n.d.). "1-(7-Ethoxy-1-benzofuran-2-yl)ethanone Product Page." (Confirming experimental melting point data).
Sources
- 1. Buy 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | 58583-72-5 [smolecule.com]
- 2. 2-Benzofuranyl methyl ketone 0.99 2-Acetylbenzofuran [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
The Benzofuran Scaffold in Drug Discovery: A Technical Deep Dive into Ethoxy and Aminoalkyl Analogues
Executive Summary: The Bioisostere Advantage
The discovery and development of benzofuran analogues represent a critical chapter in modern medicinal chemistry, specifically in the optimization of monoaminergic ligands. Historically, the benzofuran scaffold was utilized as a bioisostere for the 3,4-methylenedioxy ring found in MDMA (3,4-methylenedioxymethamphetamine) and MDA.
The primary driver for this transition was metabolic stability. The methylenedioxy bridge is susceptible to cytochrome P450-mediated opening, leading to the formation of catechol metabolites (e.g., alpha-methyldopamine), which are subsequently oxidized to neurotoxic ortho-quinones. By replacing this labile bridge with a furan ring fused to the benzene core, researchers achieved two critical goals:
-
Elimination of Quinone Toxicity: The benzofuran ring resists the specific metabolic opening that generates reactive oxygen species (ROS).
-
Receptor Selectivity Tuning: The steric and electronic properties of the benzofuran moiety allow for fine-tuning of affinity towards 5-HT2 receptor subtypes (2A, 2B, 2C) and monoamine transporters (SERT, DAT, NET).
This guide focuses on the "ethoxy" and "ethyl" divergences within this family—specifically the N-ethyl analogues (e.g., 5-EAPB) and the ring-substituted ethoxy derivatives utilized in oncology.
Historical Genesis and Structural Evolution
The Eli Lilly Patents (The 5-HT2C Era)
The foundational work on aminoalkylbenzofurans was not originally intended for recreational simulation but for the treatment of obesity and psychiatric disorders. In the early 1990s and 2000s, David Nichols (Purdue University) and teams at Eli Lilly (led by Karin Briner) explored these structures as selective 5-HT2C agonists .
-
Key Discovery: The 5-APB (5-(2-aminopropyl)benzofuran) and 6-APB isomers were synthesized to improve upon the selectivity of MDA.
-
The Shift: While intended as anorectics, the high affinity for 5-HT2B (associated with valvulopathy) halted their pharmaceutical progression. However, their potent serotonin-releasing profile led to their emergence as "research chemicals" or "benzofuries" in the 2010s.[1]
The "Ethoxy" Divergence: 5-EAPB
The term "ethoxy-benzofuran analogue" in the context of psychoactive drug development most prominently refers to 5-EAPB (1-(benzofuran-5-yl)-N-ethylpropan-2-amine) . Here, the "ethoxy" nomenclature is colloquially derived from the N-ethyl substitution, a common medicinal chemistry tactic to modulate potency and duration of action.
-
Structure-Activity Relationship (SAR):
-
N-Alkylation: Adding an ethyl group to the amine (converting 5-APB to 5-EAPB) typically increases lipophilicity and can alter the ratio of SERT/DAT release. In the amphetamine series, N-ethylation (methamphetamine -> ethamphetamine) often reduces potency; however, in the benzofuran series, it retains significant entactogenic character while potentially modulating the metabolic half-life.
-
Selectivity: 5-EAPB acts as a triple monoamine reuptake inhibitor and releasing agent.
-
Ring-Substituted Ethoxy Analogues (Oncology)
Distinct from the N-ethyl psychoactives, ring-ethoxy substituted benzofurans (e.g., 7-ethoxybenzofuran derivatives) have been developed as tubulin polymerization inhibitors . These compounds function similarly to combretastatin A-4, binding to the colchicine site on tubulin to induce apoptosis in cancer cells (e.g., MCF-7, A549 lines).
Visualizing the Structural Evolution
The following diagram illustrates the transition from the parent neurotoxic scaffold (MDA) to the stabilized benzofuran (6-APB) and the N-ethylated analogue (5-EAPB).
Caption: Structural evolution from neurotoxic methylenedioxy scaffolds to stable benzofuran analogues.
Technical Data: Pharmacology & Binding Profiles[2]
The following table summarizes the binding affinities (
| Compound | Target | Affinity ( | Mechanism of Action | Reference |
| 5-APB | 5-HT2B | Agonist (High Risk) | [Rickli et al., 2015] | |
| 5-APB | SERT | Releasing Agent | [Iversen et al., 2013] | |
| 5-EAPB | SERT | Not fully characterized | Triple Reuptake/Release | [Wikipedia/NPS Reports] |
| MDMA | SERT | Releasing Agent | [Simmler et al., 2013] | |
| 7-Ethoxy-BF | Tubulin | Polymerization Inhibitor | [ResearchGate, 2023] |
Key Insight: The benzofurans (5-APB/EAPB) generally exhibit higher affinity for the 5-HT2B receptor than MDMA, which poses a theoretical risk of valvular heart disease with chronic use.
Experimental Protocols
Synthesis of 5-EAPB (Reductive Amination)
Caution: This protocol is for theoretical reference and authorized research only.
Reaction Principle: The synthesis typically proceeds via the reductive amination of 1-(benzofuran-5-yl)propan-2-one with ethylamine.
Reagents:
-
Precursor: 1-(benzofuran-5-yl)propan-2-one
-
Amine source: Ethylamine (aqueous or hydrochloride)
-
Reducing Agent: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ) -
Solvent: Methanol (
)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 1-(benzofuran-5-yl)propan-2-one (1 eq) in MeOH. Add Ethylamine (1.5 eq). Adjust pH to ~6 using acetic acid to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.
-
Reduction: Cool the solution to 0°C. Slowly add
(1.2 eq) portion-wise to prevent runaway exotherms. -
Quenching: Stir overnight at RT. Quench with dilute HCl to decompose excess borohydride.
-
Isolation: Basify with NaOH (aq) to pH > 12. Extract with Dichloromethane (DCM) x3.
-
Purification: Dry organic layer over
. Evaporate solvent. Convert to HCl salt using ethereal HCl for crystallization.
In Vitro Monoamine Release Assay
Objective: To determine the potency of the analogue in releasing 5-HT, DA, and NE.[3]
-
Preparation: Isolate synaptosomes from rat brain striatum (for DA) and hippocampus (for 5-HT/NE).
-
Loading: Pre-load synaptosomes with tritiated neurotransmitters (
, ). -
Incubation: Incubate synaptosomes with varying concentrations of the test compound (5-EAPB) for 15 minutes at 37°C.
-
Termination: Stop reaction by rapid filtration over GF/B glass fiber filters.
-
Quantification: Measure radioactivity in the filters using liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression analysis (GraphPad Prism).
Synthesis Pathway Visualization
This diagram outlines the standard "PMK-Glycidate" style route adapted for benzofurans, leading to the N-ethyl derivative.
Caption: Synthetic route from salicylaldehyde to 5-EAPB via reductive amination.
References
-
Briner, K., et al. (2000). Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists. Eli Lilly and Co.[4] Patent US7045545. Link
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link
-
Simmler, L. D., et al. (2013). Pharmacological characterization of novel psychoactive benzofurans. PLoS ONE. Link
-
Iversen, L., et al. (2013). Neuropharmacology of the benzofuran analogues of MDMA. British Journal of Pharmacology. Link
-
Mahesh, A. R., & Murugan, V. (2021).[5] Synthesis of 2-(2-(2-(Bis(2-chloroethyl)amino)ethoxy)benzylidene)benzofuran-3(2H)-one Derivatives. International Journal of Pharmaceutical Sciences and Research. Link
Sources
- 1. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy [frontiersin.org]
- 3. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-APDB - Wikipedia [en.wikipedia.org]
- 5. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocols for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone from salicylaldehyde
Application Note: High-Efficiency Synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Executive Summary
This protocol details the synthesis of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5), a critical pharmacophore in medicinal chemistry, particularly as a precursor for chalcone-based anticancer agents (e.g., tubulin polymerization inhibitors).
While the request specifies "from salicylaldehyde," the direct synthesis of the 7-ethoxy derivative requires 3-ethoxysalicylaldehyde (2-hydroxy-3-ethoxybenzaldehyde) as the specific starting material. This guide focuses on the Rap-Stoermer condensation , a robust, one-pot cyclization method that offers superior atom economy and scalability compared to multi-step intramolecular Wittig or Perkin strategies.
Target Molecule Profile:
-
Molecular Formula: C₁₂H₁₂O₃[1]
-
Molecular Weight: 204.22 g/mol [1]
-
Key Application: Intermediate for antineoplastic chalcones and heterocyclic scaffolds.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the Rap-Stoermer reaction, which couples an o-hydroxybenzaldehyde with an
Mechanistic Pathway:
-
Base-Mediated Activation: The phenolic hydroxyl of 3-ethoxysalicylaldehyde is deprotonated by a weak base (K₂CO₃).
-
O-Alkylation: The phenoxide attacks the
-carbon of chloroacetone via an S_N2 mechanism, forming an acyclic ether intermediate. -
Intramolecular Aldol Condensation: The enolate (generated in situ or via base equilibrium) attacks the aldehyde carbonyl, closing the furan ring.
-
Dehydration/Aromatization: Loss of water drives the formation of the aromatic benzofuran system.
Figure 1: Mechanistic pathway of the Rap-Stoermer condensation for benzofuran synthesis.
Experimental Protocol
Reagents & Materials[2][3][4][5][6][7]
| Reagent | CAS No.[3][4][5][6][7][8] | Eq.[9] | Role | Grade/Notes |
| 3-Ethoxysalicylaldehyde | 492-88-6 | 1.0 | SM | >97% purity; Yellowish solid. |
| Chloroacetone | 78-95-5 | 1.5 | Reagent | Lachrymator. Handle in fume hood. Stabilized (MgO). |
| Potassium Carbonate | 584-08-7 | 3.0 | Base | Anhydrous. Grind to fine powder before use. |
| Potassium Iodide | 7681-11-0 | 0.1 | Catalyst | Optional; accelerates S_N2 step. |
| Acetone | 67-64-1 | - | Solvent | HPLC grade; dried over molecular sieves. |
Sourcing Note: If 3-ethoxysalicylaldehyde is unavailable, it may be synthesized from 2,3-dihydroxybenzaldehyde via selective ethylation using ethyl iodide and NaHCO₃ in DMF, though commercial procurement is recommended for reproducibility.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 3-Ethoxysalicylaldehyde (1.66 g, 10 mmol) and Anhydrous K₂CO₃ (4.14 g, 30 mmol) to the flask.
-
Add Acetone (50 mL) and stir at room temperature for 15 minutes to ensure deprotonation (color change to bright yellow/orange often observed).
-
Optional: Add KI (166 mg, 1 mmol) to catalyze the alkylation.
Step 2: Addition & Reflux
-
Add Chloroacetone (1.2 mL, ~15 mmol) dropwise to the stirring suspension.
-
Caution: Chloroacetone is a potent lachrymator.[10] Use strict fume hood protocols.
-
-
Heat the mixture to a gentle reflux (bath temp: 60–65°C).
-
Monitor reaction progress via TLC (Mobile Phase: Hexane:EtOAc 8:2).
-
Endpoint: Disappearance of aldehyde (R_f ~0.6) and appearance of a new fluorescent spot (R_f ~0.7-0.8).
-
Typical Time: 4–6 hours.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KCl, excess K₂CO₃) through a Celite pad or sintered glass funnel. Wash the cake with cold acetone (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude residue.
-
Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL) to remove residual inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to dryness.
Step 4: Purification
-
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol (or EtOH/Water 9:1). Allow to cool slowly to RT, then to 4°C. Collect crystals by filtration.
-
Column Chromatography (Alternative): If oil persists, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Validation & Characterization
The product must be validated using the following self-consistent data points.
| Technique | Expected Signal/Observation | Interpretation |
| Appearance | Pale yellow to off-white crystalline solid | Indicates high purity; dark oil suggests polymerization. |
| ¹H NMR (400 MHz, CDCl₃) | Methyl of 7-ethoxy group. | |
| Diagnostic: Methyl of 2-acetyl group. | ||
| Methylene of 7-ethoxy group. | ||
| Diagnostic: Furan ring proton (H-3). | ||
| Aromatic benzene ring protons. | ||
| IR Spectroscopy | ~1675 cm⁻¹ | Strong C=O stretching (conjugated ketone). |
| ~1260 cm⁻¹ | C-O-C stretching (aryl ether). |
Troubleshooting Guide:
-
Low Yield: Ensure K₂CO₃ is anhydrous. Water kills the reaction by hydrolyzing chloroacetone.
-
Aldol Side Products: If multiple spots appear, reduce reaction temperature to 50°C or switch solvent to Acetonitrile (MeCN) to modulate base strength.
-
Incomplete Cyclization: If the intermediate ether is isolated (check NMR for acyclic signals), reflux the intermediate in Ethanol with catalytic NaOH to force cyclization.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone.
References
-
Coskun, D., et al. (2017).[11] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry, 136, 212-222.[2] Link
-
Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)ethanone oxime ethers." European Journal of Medicinal Chemistry, 43(2), 300-308. Link
-
PubChem Compound Summary. (2023). "1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one (CAS 58583-72-5)."[1] National Center for Biotechnology Information. Link
-
Mahajan, P.S., et al. (2020). "Rap–Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 5(35), 10864-10870. Link
Sources
- 1. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-(Furan-2-yl)ethanone CAS 1192-62-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. O-Ethylvanillin | C9H10O3 | CID 68117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Acetyl-7-hydroxybenzofuran | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-acetyl furan, 1192-62-7 [thegoodscentscompany.com]
- 8. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
Optimization of Catalytic Systems for the Synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Executive Summary & Strategic Importance
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5) is a critical pharmacophore in the development of anticancer agents, specifically as a precursor for functionalized chalcones that exhibit cytotoxicity against MCF-7 (breast) and A549 (lung) cancer lines.
The synthesis of this scaffold hinges on the construction of the furan ring fused to the benzene core. While several routes exist (e.g., Sonogashira coupling of 2-halophenols), the Rap-Stoermer condensation represents the most atom-economical and scalable approach for 2-acyl derivatives. This guide focuses on optimizing this specific pathway, addressing the steric and electronic influence of the 7-ethoxy substituent.
Retrosynthetic Analysis & Pathway Logic
The most robust disconnection relies on the reaction between 3-ethoxy-2-hydroxybenzaldehyde (3-ethoxysalicylaldehyde) and an
Strategic Considerations:
-
The 7-Ethoxy Effect: The ethoxy group at the 7-position (ortho to the phenol oxygen) introduces steric bulk and electron-donating capability. This increases the nucleophilicity of the phenoxide but may sterically hinder the initial O-alkylation if the base cation is too large.
-
One-Pot Efficiency: The reaction proceeds via two distinct mechanistic steps: (1) Williamson ether synthesis (O-alkylation) and (2) Intramolecular aldol condensation (cyclization). Reagent selection must support both steps in a single vessel.
Visual Pathway (DOT)
Critical Reagent & Catalyst Selection
To maximize yield and suppress polymerization of chloroacetone, the catalytic system must be carefully balanced.
A. The Base (The Driver)
-
Recommendation: Potassium Carbonate (
) . -
Rationale: Unlike strong bases (NaH, NaOH) which can cause aggressive polymerization of the
-haloketone or aldol self-condensation of the aldehyde, anhydrous provides a "buffered" basicity. It is strong enough to deprotonate the phenol ( ) but mild enough to preserve the chloroacetone. -
Alternative (Green):Triethylamine (TEA) .[1] Recent literature suggests TEA can drive this reaction under solvent-free conditions at elevated temperatures (
), acting as both base and phase mediator.
B. The Catalyst (The Accelerator)
-
Recommendation: Potassium Iodide (KI) (10-20 mol%).
-
Rationale: This exploits the Finkelstein reaction in situ. Chloroacetone is moderately reactive. KI converts the alkyl chloride to a transient, highly reactive alkyl iodide. This significantly accelerates the rate-limiting O-alkylation step, crucial for overcoming the steric hindrance of the 7-ethoxy group.
-
Phase Transfer: If using non-polar solvents, TBAB (Tetrabutylammonium bromide) is required, but in polar aprotic solvents (DMF), it is unnecessary.
C. The Solvent[1][2]
-
Recommendation: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) .
-
Rationale: DMF is excellent for solvating the inorganic carbonate base. MeCN is a cleaner alternative that simplifies workup (lower boiling point) but may require longer reaction times.
Detailed Experimental Protocols
Protocol A: Standard Robust Synthesis (High Purity)
Best for: Gram-scale synthesis requiring high purity for pharmaceutical screening.
Reagents:
-
3-Ethoxy-2-hydroxybenzaldehyde (1.0 eq)
-
Chloroacetone (1.2 eq)
- (anhydrous, 2.5 eq)
-
Potassium Iodide (0.1 eq)
-
DMF (anhydrous, 5 mL/mmol)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-2-hydroxybenzaldehyde (10 mmol) in dry DMF (50 mL).
-
Deprotonation: Add anhydrous
(25 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution will turn yellow/orange as the phenoxide forms. -
Catalyst Addition: Add KI (1 mmol).
-
Alkylation: Add chloroacetone (12 mmol) dropwise over 5 minutes. Caution: Chloroacetone is a potent lachrymator. Work in a fume hood.
-
Reaction: Heat the mixture to
and stir for 4–6 hours.-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The intermediate ether may appear first; heating drives the cyclization.
-
-
Workup:
-
Cool to RT. Pour the mixture into ice-cold water (200 mL).
-
The product usually precipitates. Filter the solid.[2]
-
If oil forms: Extract with Ethyl Acetate (
mL), wash organic layer with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
Expected Yield: 75–85%
Protocol B: Green/Solvent-Free Synthesis (High Throughput)
Best for: Rapid library generation or avoiding DMF waste.
Reagents:
-
3-Ethoxy-2-hydroxybenzaldehyde (1.0 eq)
-
Chloroacetone (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
Step-by-Step Methodology:
-
Mixing: In a sealed pressure tube or microwave vial, combine the aldehyde (5 mmol), chloroacetone (6 mmol), and TEA (7.5 mmol). No solvent is added.
-
Heating:
-
Thermal: Heat oil bath to
for 2 hours. -
Microwave: Irradiate at 300W,
for 15–20 minutes.
-
-
Workup: Dissolve the crude dark residue in Ethanol (10 mL) and pour into crushed ice. Filter the precipitate.[2][3]
Expected Yield: 60–70% (Lower purity than Protocol A, requires recrystallization).
Data Presentation: Reagent Comparison
| Parameter | Protocol A ( | Protocol B (TEA/Neat) |
| Reaction Type | Classical Rap-Stoermer | Green/Intensified |
| Time | 4–6 Hours | 15–120 Minutes |
| Temperature | ||
| Atom Economy | Moderate (Solvent waste) | High |
| Scalability | High (Linear scale-up) | Low (Heat transfer limits) |
| Primary Risk | DMF removal/trace residue | Polymerization of ketone |
Mechanism & Workflow Visualization
The following diagram illustrates the catalytic cycle and the specific role of the Iodide catalyst in the standard protocol.
Troubleshooting & Optimization
-
Low Yield / Sticky Tars:
-
Cause: Chloroacetone polymerization.
-
Fix: Ensure Chloroacetone is distilled if it has turned dark brown. Add it slowly to the mixture; never dump it in all at once.
-
-
Incomplete Cyclization:
-
Observation: Isolation of the intermediate (2-(2-oxopropoxy)-3-ethoxybenzaldehyde).
-
Fix: The second step (aldol) requires heat. If the intermediate persists, increase temperature to
or add a stronger base (e.g., KOH) for the second phase only.
-
-
Regioselectivity Issues:
-
Observation: C-alkylation instead of O-alkylation.
-
Fix: This is rare with
in DMF. Avoid using Lithium bases or highly non-polar solvents which favor C-alkylation on the phenol ring.
-
References
-
Coskun, D. et al. (2017).[4] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry.
-
Chandrasekhar, S. et al. (2022). "Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans." ChemistrySelect.
-
PubChem Database. (2023). "1-(7-Ethoxy-1-benzofuran-2-yl)ethanone Compound Summary."
-
BenchChem Protocols. (2025). "Application Notes for Condensation Reactions with 2,4-Dihydroxybenzaldehyde." (General Benzofuran Methodologies).
Sources
Technical Application Note: Strategic Utilization of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone in Medicinal Chemistry
Executive Summary
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is a specialized heterocyclic building block critical in the synthesis of benzofuran-chalcone hybrids , a class of pharmacophores exhibiting potent anticancer, anti-inflammatory, and tubulin polymerization inhibitory activities.
This application note provides a rigorous technical framework for utilizing this intermediate. It covers the synthesis and validation of the intermediate itself (to ensure structural integrity) and details a standardized downstream protocol for generating bioactive chalcone libraries via Claisen-Schmidt condensation.
Key Chemical Profile
| Property | Specification |
| IUPAC Name | 1-(7-ethoxy-1-benzofuran-2-yl)ethanone |
| CAS Number | 58583-72-5 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in CHCl₃, DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |
| Key Functional Groups | C2-Acetyl (Reactive electrophile/nucleophile), C7-Ethoxy (Electron-donating lipophilic group) |
Synthetic Utility & Mechanism[4]
The strategic value of this intermediate lies in the C2-acetyl group , which serves as a versatile handle for carbon-carbon bond formation. The electron-rich benzofuran ring, augmented by the C7-ethoxy substituent, enhances the lipophilicity and binding affinity of downstream derivatives against targets like the colchicine-binding site of tubulin.
Reaction Pathway Diagram
The following flow illustrates the synthesis of the intermediate and its transformation into bioactive chalcones.
Figure 1: Synthetic workflow from precursor to bioactive library.[1] The central intermediate acts as a divergent hub for medicinal chemistry campaigns.
Core Protocol 1: Synthesis & Quality Assurance of the Intermediate
While often purchased, in-house synthesis ensures freshness and allows for modification of the alkoxy group. This protocol uses a Rap-Stoermer condensation variant.
Materials
-
Precursor: 3-Ethoxysalicylaldehyde (2-hydroxy-3-ethoxybenzaldehyde).[2]
-
Reagent: Chloroacetone (Warning: Lachrymator, handle in fume hood).
-
Base: Potassium Carbonate (anhydrous).
-
Solvent: Acetone (Dry) or DMF.
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxysalicylaldehyde (1.0 eq) in dry acetone (10 mL/g).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation/Cyclization: Dropwise add chloroacetone (1.2 eq). The solution may darken.
-
Reflux: Heat the mixture to reflux (approx. 56-60°C) for 6–8 hours . Monitor by TLC (System: Hexane/EtOAc 4:1). The aldehyde spot should disappear.
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Self-Validating Step: If using DMF, pour the reaction mixture into ice water; the product should precipitate as a solid.
-
-
Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) to yield colorless/pale yellow needles.
Quality Control Criteria (Release Specs)
Before using this intermediate in downstream steps, verify the following:
| Test | Acceptance Criteria | Diagnostic Signal |
| ¹H NMR (CDCl₃) | Purity > 98% | δ 2.60 ppm (s, 3H): Acetyl -CH₃ group.δ 7.50 ppm (s, 1H): Benzofuran C3-H (Confirms cyclization).Absence: No aldehyde proton (~10 ppm). |
| Melting Point | Range Definition | 92–95 °C (Sharp range indicates high purity). |
| Appearance | Visual | Crystalline solid (Amorphous/oily indicates solvent trapping or impurities). |
Core Protocol 2: Downstream Application (Claisen-Schmidt Condensation)
This protocol describes the conversion of the intermediate into a chalcone library . This reaction is sensitive to moisture; ensure reagents are dry.
Objective
Synthesize (E)-1-(7-ethoxy-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one derivatives.
Experimental Workflow
Figure 2: Operational workflow for Claisen-Schmidt condensation.
Detailed Procedure
-
Solubilization: Dissolve 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (1 mmol, ~204 mg) and the substituted benzaldehyde (1 mmol) in Ethanol (5–10 mL).
-
Note: For aldehydes with poor solubility, a minimal amount of DMSO can be added.
-
-
Catalysis: Cool the solution to 0–5°C in an ice bath. Add 40% aqueous NaOH (0.5 mL) or KOH pellets (2 eq) dropwise/portion-wise.
-
Critical: Exothermic reaction. High temperatures can lead to polymerization or Cannizzaro side reactions of the aldehyde.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 to 12 hours . The product often precipitates directly from the reaction mixture as a yellow/orange solid.
-
Validation (TLC): Mobile phase Hexane:EtOAc (3:1). The product will be less polar (higher R_f) than the starting ketone.
-
Workup:
-
Pour the reaction mixture into crushed ice (50 g) containing a few drops of HCl (to neutralize excess base).
-
Stir vigorously for 20 minutes.
-
Filter the precipitate under vacuum.
-
Wash the cake with cold water (3x) and cold ethanol (1x).
-
-
Purification: Recrystallize from Ethanol or Acetonitrile .
Troubleshooting Guide
-
No Precipitate? The chalcone may be an oil. Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via column chromatography.
-
Low Yield? Ensure the aldehyde is fresh (free of benzoic acid oxidation). Increase base concentration or switch to Piperidine/Acetic Acid (Knoevenagel conditions) if the aldehyde is base-sensitive.
Safety & Handling (HSE)
| Hazard Class | Statement | Handling Protocol |
| Acute Toxicity | H302: Harmful if swallowed. | Wear nitrile gloves and N95 dust mask. |
| Irritation | H315/H319: Causes skin/eye irritation. | Use safety goggles. In case of contact, flush with water for 15 min. |
| Precursor Hazard | Chloroacetone is a potent lachrymator. | MANDATORY: Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from hood. |
References
-
Coskun, D., et al. (2017).[4] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry, 136, 212-222.
-
PubChem. (n.d.).[5] "1-(7-Ethoxy-1-benzofuran-2-yl)ethanone Compound Summary." National Center for Biotechnology Information.
-
Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry, 43(2), 300-308.
-
Khan, M. A., et al. (2015). "Synthesis and biological evaluation of some new benzofuran derivatives." Journal of Saudi Chemical Society, 19(1), 10-15. (General reference for Rap-Stoermer conditions).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Etodolac | C17H21NO3 | CID 667528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Carbonyl Divergence Strategies for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Introduction & Strategic Overview
The scaffold 1-(7-ethoxy-1-benzofuran-2-yl)ethanone represents a privileged structure in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The benzofuran core mimics aspects of natural flavonoids, while the 7-ethoxy substitution enhances lipophilicity and membrane permeability compared to its unsubstituted counterparts.
The C2-acetyl group serves as the primary "chemical handle" for diversity-oriented synthesis. The reactivity of this carbonyl moiety is governed by the electron-donating nature of the benzofuran ring (enhanced by the 7-ethoxy group), which makes the carbonyl carbon less electrophilic than a standard acetophenone but maintains high reactivity at the
This guide details three divergent synthetic workflows to functionalize this ketone:
-
C=C Formation (Claisen-Schmidt): Accessing chalcone libraries.
- -Halogenation & Heterocyclization: Constructing thiazole rings.
-
Carbonyl Reduction: Generating chiral secondary alcohols.[1]
Divergent Synthesis Map
The following diagram illustrates the reaction pathways available from the parent ketone.
Figure 1: Strategic divergence from the C2-acetyl handle. Green nodes indicate bioactive final products; red indicates reactive intermediates.
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)[2][3]
The most validated application for this scaffold is the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). These derivatives have demonstrated significant cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines [1].[2][3]
Mechanism & Rationale
The reaction proceeds via an aldol condensation. The 7-ethoxy group acts as an electron-donating group (EDG), stabilizing the benzofuran ring but potentially reducing the acidity of the
Experimental Protocol
Reagents:
-
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (1.0 eq)
-
Substituted Benzaldehyde (1.0 - 1.1 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq. solution or pellets)
-
Ethanol (95%) or Methanol
Step-by-Step:
-
Solubilization: Dissolve 1.0 mmol of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone in 10-15 mL of Ethanol in a round-bottom flask.
-
Activation: Add 1.0 mmol of the substituted benzaldehyde.
-
Catalysis: Add 2-3 mL of 40% NaOH solution dropwise while stirring.
-
Critical Note: Maintain temperature at 0–5°C during addition to prevent Cannizzaro side reactions of the aldehyde.
-
-
Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The formation of a precipitate usually indicates product formation.
-
Work-up: Pour the reaction mixture into crushed ice-water containing a small amount of HCl (to neutralize excess base).
-
Isolation: Filter the solid precipitate, wash copiously with cold water, and air dry.
-
Purification: Recrystallize from ethanol or ethyl acetate.
Validation Criteria:
-
TLC: Disappearance of the ketone spot.
-
IR: Appearance of
-unsaturated carbonyl stretch (~1650 cm⁻¹). -
¹H NMR: Characteristic doublet signals for vinylic protons (
) with coupling constants Hz, indicating the trans (E) isomer.
Protocol B: Hantzsch Thiazole Synthesis
Converting the acetyl group into a thiazole ring creates a bi-heterocyclic system often used to target bacterial DNA gyrase [2].
Mechanism & Rationale
This is a two-step sequence. First, the acetyl group is brominated to form an
Experimental Protocol
Step 1:
-
Dissolve the ketone (1.0 eq) in Glacial Acetic Acid or Dioxane.
-
Add Bromine (1.0 eq) dropwise at 0°C (or use NBS with catalytic p-TsOH in refluxing acetonitrile).
-
Stir until the bromine color fades.
-
Pour into ice water; filter the 2-bromoacetyl intermediate. Caution: This intermediate is a potent lachrymator.
Step 2: Cyclization
-
Mixing: Dissolve the 2-bromoacetyl intermediate (1.0 eq) in Ethanol.
-
Coupling: Add Thiourea or a Thioamide derivative (1.1 eq).
-
Reflux: Heat the mixture to reflux for 2–4 hours.
-
Neutralization: Cool and neutralize with aqueous Ammonium Hydroxide (NH₄OH) to precipitate the free base thiazole.
-
Purification: Filter and recrystallize from ethanol.
Protocol C: Carbonyl Reduction
Reduction to the alcohol creates a chiral center, useful for generating enantiopure libraries if asymmetric catalysis is employed. Standard reduction yields a racemate.
Experimental Protocol
Reagents:
-
Sodium Borohydride (NaBH₄) (0.5 - 1.0 eq)
-
Methanol (MeOH)[4]
Step-by-Step:
-
Dissolve the ketone in Methanol (10 mL/mmol) and cool to 0°C.
-
Add NaBH₄ portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[4]
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Quench with saturated NH₄Cl solution.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organic layer over MgSO₄ and concentrate.
Data Summary & Troubleshooting
| Reaction Type | Key Reagent | Typical Yield | Critical Parameter | Common Pitfall |
| Claisen-Schmidt | NaOH/EtOH | 75-90% | Temp < 5°C during base addition | Polymerization of aldehyde if too hot. |
| Bromination | Br₂/AcOH | 60-80% | Stoichiometry (1.0 eq) | Over-bromination on the ethoxy-benzene ring. |
| Thiazole Formation | Thiourea | 70-85% | Reflux time | Incomplete cyclization if stopped too early. |
| Reduction | NaBH₄ | >90% | Anhydrous conditions not required | Excess borate salts complicating workup. |
References
-
Coskun, D. et al. (2017).[3] Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.[2][5][3] European Journal of Medicinal Chemistry.
-
ResearchGate. (2025).[6] 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Review of benzofuran chemistry.
-
BenchChem. (2025).[7] Functionalization of the Benzofuran Ring at the 2-Position: Application Notes.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][4][8][9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
Advanced Crystallization Protocol: Purification of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Executive Summary
This application note details the purification of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5), a critical pharmacophore intermediate used in the synthesis of anticancer chalcones and bioactive heterocycles. While synthetic routes (e.g., Rap-Stoermer or Claisen-Schmidt precursors) are well-documented, specific downstream processing protocols are often under-reported.
This guide addresses the common purification challenges associated with ethoxy-substituted benzofurans, specifically "oiling out" (liquid-liquid phase separation) and polymorphic variability . We present a self-validating crystallization workflow designed to achieve >99.5% HPLC purity, ensuring the removal of metal catalysts and unreacted salicylaldehyde derivatives.
Physicochemical Context & Solubility Logic[1][2][3]
To design a robust crystallization, one must understand the solute-solvent interactions. The target molecule features a lipophilic benzofuran core with a polar acetyl group and an ethoxy substituent.
-
Key Impurities: Unreacted 3-ethoxy-2-hydroxybenzaldehyde (starting material), chloroacetone residues, and inorganic salts (e.g.,
). -
Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, Acetone.
-
Temperature-Dependent Solubility: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA).
-
Low Solubility: Water, Heptane, Hexane.
-
The Strategy: We utilize a cooling crystallization method using Ethanol as the single solvent, or an anti-solvent method (EtOH/Water) for lower-purity crude feeds. Ethanol is preferred over Methanol to reduce toxicity and provide a wider metastable zone width (MSZW), allowing for better crystal growth control.
Process Workflow Visualization
The following diagram outlines the decision logic and critical process parameters (CPPs) for the purification cycle.
Figure 1: Critical Process Flow for the purification of benzofuran derivatives. Note the optional seeding step to prevent oiling out.
Detailed Experimental Protocol
Reagents and Equipment[6][7][8][9][10]
-
Crude Material: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (Assay >85%).
-
Solvent: Ethanol (Absolute or 95%), HPLC Grade.
-
Anti-Solvent (Optional): Deionized Water.
-
Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), overhead stirrer (or magnetic stir bar), reflux condenser, vacuum filtration setup.
Step-by-Step Procedure
Step 1: Dissolution and Saturation[3]
-
Charge 10.0 g of crude 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone into the reactor.
-
Add 50 mL (5 volumes) of Ethanol.
-
Note: The volume may vary based on the specific impurity profile. Start with 4 volumes and titrate up.
-
-
Heat the mixture to reflux (approx. 78°C) with moderate stirring (200 RPM).
-
Ensure complete dissolution. If solids remain after 15 minutes at reflux, they are likely inorganic salts (
or from synthesis).
Step 2: Hot Filtration (Critical for Clarity)
-
While maintaining the temperature >70°C, filter the solution through a pre-heated sintered glass funnel or a Celite pad.
-
Purpose: Removes insoluble inorganic byproducts and dust which can induce uncontrolled nucleation.
-
-
Wash the filter cake with 5 mL of hot Ethanol. Combine filtrates.
Step 3: Controlled Crystallization (The "Art")
-
Transfer the clear filtrate back to a clean vessel.
-
Slow Cooling Phase: Cool from 78°C to 50°C at a rate of 1°C/min .
-
Nucleation Check: At ~50-55°C, observe for cloudiness.
-
Troubleshooting: If the solution turns milky or oily droplets appear (oiling out), add a seed crystal (approx. 10 mg of pure product) immediately to provide a surface for growth.
-
-
Growth Phase: Continue cooling from 50°C to 0-5°C at a slower rate of 0.5°C/min .
-
Aging: Hold the slurry at 0-5°C for 60 minutes . This "Ostwald Ripening" period removes fines and improves filterability.
Step 4: Isolation and Drying[4]
-
Filter the cold slurry under vacuum.
-
Displacement Wash: Wash the filter cake with 10 mL (1 volume) of ice-cold Ethanol.
-
Why Cold? To wash away surface mother liquor containing impurities without re-dissolving the product.
-
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. Ensure pressure is <50 mbar to remove solvent trapped in the lattice.
Performance Data & Characterization
The following table summarizes expected recovery and purity metrics based on standard benzofuran purification efficiencies.
| Parameter | Crude Input | Purified Output | Method of Verification |
| Appearance | Yellow/Orange Solid | Off-white to Pale Yellow Needles | Visual / Microscopy |
| HPLC Purity | 85 - 92% | > 99.5% | HPLC (C18, ACN:Water) |
| Yield | N/A | 75 - 85% | Gravimetric |
| Melting Point | Broad range (<70°C) | Sharp (Distinct MP*) | DSC / Capillary |
| Residual Solvent | Variable | < 5000 ppm (EtOH) | GC-Headspace |
*Note: While specific MP for the 7-ethoxy derivative is often cited in ranges (e.g., 70-80°C for similar intermediates), a sharp range (<2°C) indicates high purity.
Scientific Rationale & Troubleshooting
Why Ethanol?
Ethanol acts as a Class 3 solvent (low toxicity) that exhibits a strong temperature-solubility dependence for benzofurans. The ethoxy group at position 7 increases the molecule's lipophilicity compared to the parent benzofuran, making water an effective anti-solvent if yield needs to be boosted (at the cost of purity).
The "Oiling Out" Phenomenon
Substituted benzofurans often have low melting points. If the crystallization temperature is too close to the oiling limit (liquid-liquid separation), the product comes out as an oil, trapping impurities.
-
Solution: If oiling occurs, reheat to redissolve, then cool slower and seed the solution at a higher temperature (e.g., 60°C).
Polymorphism
Benzofuran derivatives are prone to packing polymorphism. Different solvents can yield different crystal forms (needles vs. plates).
-
Recommendation: Perform X-Ray Powder Diffraction (XRPD) on the final product. Consistent XRPD patterns ensure batch-to-batch consistency, which is vital for regulatory compliance in drug development.
References
-
Synthesis & Bioactivity Context: Coskun, D., et al. (2017).[5][6] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry, 136, 272-279. Source:
-
General Benzofuran Crystallization: Asian Publication Corporation. (2012).[7] "Synthesis and Crystal Structure of Benzofuran Derivative." Asian Journal of Chemistry, 24(8).[7] Source:
-
Solvent Selection Principles: Ukrainczyk, M. (2020).[3][8][7] "Solvent Selection in Pharmaceutical Crystallization Process Development." Source:
-
Chemical Identity & Properties: PubChem Database. "1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CID 3868801)." Source:
Sources
- 1. 1-(7-ETHOXY-1-BENZOFURAN-2-YL)ETHANONE CAS#: 58583-72-5 [amp.chemicalbook.com]
- 2. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | 58583-72-5 [smolecule.com]
- 7. asianpubs.org [asianpubs.org]
- 8. kinampark.com [kinampark.com]
Scalable production methods for 7-ethoxy-benzofuran derivatives
Application Note: Scalable Production of 7-Ethoxybenzofuran Derivatives
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 7-ethoxybenzofuran-2-carboxylic acid ethyl ester , a critical pharmacophore and intermediate for lipophilic drug candidates (e.g., amiodarone analogs, angiotensin II receptor antagonists). Unlike bench-scale methods that rely on flash chromatography or hazardous reagents (e.g., diazomethane), this protocol utilizes a one-pot Williamson ether synthesis/intramolecular aldol condensation (Rap-Stoermer type modification). The process is optimized for kilogram-scale production, featuring a self-validating crystallization purification step that eliminates the need for silica gel chromatography.
Strategic Route Selection
For the industrial production of 7-ethoxybenzofuran derivatives, three synthetic pathways were evaluated based on atom economy, safety, and scalability.
-
Route A (Rap-Stoermer): Condensation of 3-ethoxysalicylaldehyde with
-haloketones. Verdict: Excellent for 2-acyl derivatives but requires specific handling of lachrymatory haloketones. -
Route B (Perkin Rearrangement): From 3-halocoumarins. Verdict: Multi-step, lower overall yield.
-
Route C (Alkylation/Cyclization - Selected): Reaction of 3-ethoxysalicylaldehyde with ethyl bromoacetate followed by base-mediated ring closure. Verdict: High throughput, uses cheap inorganic bases, and proceeds via a "domino" sequence in polar aprotic solvents.
Pathway Logic Diagram
Figure 1: Strategic selection of the Williamson/Cyclization pathway for scalable manufacturing.
Critical Reagents & Precursors
The success of this protocol hinges on the purity of the starting material: 3-ethoxysalicylaldehyde .
Precursor Synthesis Note: If 3-ethoxysalicylaldehyde is not commercially available, it must be synthesized from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) .
-
Demethylation: o-Vanillin +
/ Pyridine 2,3-Dihydroxybenzaldehyde. -
Selective Ethylation: 2,3-Dihydroxybenzaldehyde + Ethyl Iodide +
(mild base favors the less hindered 3-OH over the hydrogen-bonded 2-OH).-
Critical Control Point: Monitor regioselectivity by HPLC. The 2-ethoxy isomer prevents benzofuran formation.
-
Detailed Protocol: Benzofuran Ring Assembly
Objective: Synthesis of Ethyl 7-ethoxybenzofuran-2-carboxylate.
Scale: 100 g (Pilot Scale)
Materials
| Reagent | Equiv. | Mass/Vol | Role |
| 3-Ethoxysalicylaldehyde | 1.0 | 100.0 g | Limiting Reagent |
| Ethyl Bromoacetate | 1.2 | 120.6 g | Alkylating Agent |
| Potassium Carbonate ( | 2.5 | 208.0 g | Base (anhydrous, granular) |
| DMF (N,N-Dimethylformamide) | - | 500 mL | Solvent (High boiling, polar) |
| Water (Process) | - | 2.0 L | Quench/Precipitation |
Experimental Workflow
-
Reactor Setup:
-
Use a 2L jacketed glass reactor equipped with an overhead mechanical stirrer (impeller type: pitch blade), reflux condenser, and internal temperature probe.
-
Safety: Ethyl bromoacetate is a lachrymator. Ensure scrubber or efficient fume extraction is active.
-
-
Alkylation & Cyclization (One-Pot):
-
Charge DMF and 3-ethoxysalicylaldehyde into the reactor. Stir at 200 RPM until dissolved.
-
Add
in a single portion. The suspension will turn bright yellow (phenoxide formation). -
Dosing: Add Ethyl Bromoacetate dropwise over 30 minutes via an addition funnel.
-
Exotherm Alert: Maintain internal temperature
during addition.
-
-
Heating: Ramp temperature to 90°C over 45 minutes. Hold at 90–95°C for 4–6 hours.
-
Mechanism:[1][2][3][4][5][6] The reaction proceeds first via O-alkylation of the phenol, followed by base-catalyzed intramolecular aldol condensation and dehydration to close the furan ring.
-
-
In-Process Control (IPC):
-
Sample 50
into ACN/Water. -
Method: HPLC (C18 column).
-
Specification: < 1.0% unreacted aldehyde. The intermediate acyclic ether should also be < 2.0%.
-
-
Workup (Crystallization-Driven):
-
Cool the reaction mixture to 25°C.
-
Quench: Slowly pour the reaction mixture into 2.0 L of ice-cold water under vigorous stirring (400 RPM).
-
Observation: The product will precipitate immediately as a beige/off-white solid.
-
Stir the slurry for 2 hours to dissolve inorganic salts (
, excess ) and remove residual DMF.
-
-
Filtration & Drying:
-
Filter the solids using a Buchner funnel or centrifuge.
-
Wash the cake with Water (
) until filtrate pH is neutral. -
Dry in a vacuum oven at 45°C for 12 hours.
-
Purification (Recrystallization)[2][7]
-
Solvent System: Ethanol (95%).
-
Dissolve crude solid in boiling Ethanol (approx. 5 mL per gram).
-
Hot filtration (if insoluble particulates exist).
-
Slow cooling to 0°C (ramp rate: 10°C/hour) to grow large, filterable crystals.
-
Yield: Expect 85–92% isolated yield.
-
Purity: > 99.5% (HPLC area).
Process Engineering & Safety Controls
Process Flow Diagram (PFD)
Figure 2: Unit operation flow for the isolation of the benzofuran intermediate.
Safety & Hazard Analysis
-
Thermal Runaway: The alkylation is exothermic. On a large scale (kg), the addition of ethyl bromoacetate must be flow-controlled based on reactor cooling capacity.
-
Solvent Handling: DMF is hepatotoxic. For "Green Chemistry" compliance, Acetonitrile (ACN) can be substituted, though reaction times may increase by 2–3 hours.
-
Impurity Profile: The major impurity is the "open" uncyclized ether. If detected > 0.5%, reflux time must be extended.
Analytical Characterization
To validate the protocol, the isolated product must meet these spectral criteria:
-
1H NMR (400 MHz, CDCl3):
-
1.45 (t, 3H,
ester) -
1.52 (t, 3H,
) -
4.25 (q, 2H,
) -
4.46 (q, 2H, ester
) - 7.55 (s, 1H, H-3 furan ring) – Diagnostic Peak for Cyclization.
-
1.45 (t, 3H,
-
Melting Point: 55–57°C (Consistent with 7-alkoxybenzofuran-2-carboxylates).[6]
References
-
Koca, I., et al. (2022).[3] "Triethylamine-Catalyzed Rap–Stoermer Reaction for Benzofuran Synthesis." Synthetic Communications. Link[3]
-
Organic Syntheses. (2011). "Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde." Org.[7] Synth. 88, 298-308. (Foundational protocol for salicylaldehyde precursors). Link
-
Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. (Specific protocols for 7-methoxy/ethoxy variants). Link
-
Bowden, S. & Battah, A. (2013). "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement." Pharmaceuticals.[3][8] Link
-
TCI Chemicals. (2025).[2] "Safety Data Sheet: 2,3-Benzofuran Derivatives." (Safety and Handling Data). Link
Sources
- 1. CN104262206A - Preparation method of ethoxy salicylaldehyde bis-Schiff base - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for preparing o-vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 5. jocpr.com [jocpr.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone in Heterocyclic Synthesis
[1]
Executive Summary
This Application Note details the utility of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5) as a high-value building block in medicinal chemistry.[1] Specifically, the acetyl group at the C2 position of the benzofuran ring serves as a reactive handle for the generation of
This guide provides optimized protocols for transforming 1-(7-ethoxy-1-benzofuran-2-yl)ethanone into anticancer candidates, supported by mechanistic insights and validated experimental workflows.
Chemical Profile & Reactivity
The core structure features a benzofuran ring substituted with an ethoxy group at position 7 and an acetyl group at position 2.[2]
| Property | Specification |
| Compound Name | 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone |
| Molecular Formula | |
| Molecular Weight | 204.22 g/mol |
| Key Functional Group | C2-Acetyl (Methyl Ketone) |
| Reactivity Focus | C-H acidity of the methyl group (Enolate formation) |
Mechanistic Insight: The carbonyl oxygen at C2 withdraws electron density, acidifying the
Application I: Synthesis of Anticancer Chalcones
The primary application of this ketone is the synthesis of (2E)-1-(7-ethoxy-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one derivatives (chalcones). These compounds have demonstrated significant cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines by inducing apoptosis via caspase-dependent pathways.[2][3]
Reaction Pathway
The synthesis follows a base-catalyzed Claisen-Schmidt condensation.[1][2][3][4]
Figure 1: Synthetic pathway for the generation of benzofuran-chalcone hybrids.
Experimental Protocol
Objective: Synthesis of 1-(7-ethoxy-1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Representative Derivative).
Reagents:
-
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (1.0 mmol)
-
4-Methoxybenzaldehyde (1.0 mmol)
-
Sodium Hydroxide (NaOH) (40% aqueous solution or pellets)
-
Ethanol (95%)
-
Ice-cold water
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone and 1.0 mmol of 4-methoxybenzaldehyde in 15 mL of ethanol.
-
Catalysis: Add 2 mL of 40% NaOH solution dropwise to the reaction mixture while stirring magnetically at room temperature.
-
Reaction: Stir the mixture for 12–24 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase. Look for the disappearance of the ketone spot.
-
Precipitation: Pour the reaction contents into 100 mL of crushed ice-cold water containing dilute HCl (to neutralize excess base). A yellow/orange precipitate will form immediately.
-
Isolation: Filter the solid precipitate using a Buchner funnel under vacuum. Wash the cake repeatedly with cold water until the filtrate is neutral pH.
-
Purification: Recrystallize the crude product from ethanol to obtain pure yellow crystals.
Expected Results:
-
Yield: 75–90%
-
Appearance: Yellow crystalline solid
-
Characterization:
-
IR: Appearance of
-unsaturated carbonyl stretch (~1650 cm⁻¹). -
1H NMR: Distinctive doublet signals for the vinylic protons (
) with coupling constants ( ), indicating the trans (E) isomer.
-
Application II: Divergent Synthesis of Nitrogen Heterocycles
The chalcone products generated above serve as "Michael acceptors," allowing for cyclization with binucleophiles. This expands the chemical space into pyrazolines and isoxazolines, which are known pharmacophores for anti-inflammatory and antimicrobial activity.
Heterocycle Generation Workflow
Figure 2: Divergent synthesis of nitrogen-containing heterocycles from the chalcone scaffold.
Protocol: Synthesis of Pyrazolines
Reagents:
-
Benzofuran Chalcone (from Application I) (1.0 mmol)
-
Hydrazine Hydrate (99%) (5.0 mmol)
-
Glacial Acetic Acid (10 mL) or Ethanol (10 mL)
Procedure:
-
Setup: Dissolve the chalcone in 10 mL of glacial acetic acid (for N-acetyl pyrazolines) or ethanol (for N-H pyrazolines).
-
Addition: Add hydrazine hydrate (excess) to the solution.
-
Reflux: Heat the mixture under reflux for 6–8 hours.
-
Workup: Pour the reaction mixture into ice water. The solid product precipitates out.
-
Purification: Filter, wash with water, and recrystallize from ethanol.
Data Summary: Derivative Library Scope
The following table summarizes the scope of derivatives accessible via the protocols described above, based on literature precedents for 7-ethoxy-benzofuran precursors.
| Aldehyde (R-CHO) | Product Type | Yield (%) | Biological Target |
| Benzaldehyde | Chalcone (3a) | 85% | General Cytotoxicity |
| 4-Methoxybenzaldehyde | Chalcone (3b) | 88% | MCF-7 (Breast Cancer) |
| 4-Chlorobenzaldehyde | Chalcone (3c) | 82% | Antimicrobial |
| 4-Nitrobenzaldehyde | Chalcone (3d) | 90% | Electron-deficient probe |
| 4-Dimethylaminobenzaldehyde | Chalcone (3e) | 78% | Fluorescence probe |
Safety & Handling
-
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone: May cause skin and eye irritation. Use standard PPE (gloves, goggles).
-
Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood.
-
Waste Disposal: Neutralize all basic or acidic filtrates before disposal. Organic solvents must be disposed of in chlorinated/non-chlorinated waste streams as appropriate.
References
-
Coskun, D. et al. (2017).[3] Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.[5][2][3][6] European Journal of Medicinal Chemistry, 136, 272-279.
-
Kozłowska, J. et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 724.
-
PubChem Compound Summary. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone.[5][1][2][3][6][7] National Center for Biotechnology Information.
-
Hasan, A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Journal of Chemical Reviews, 4(2), 138-156.
Sources
- 1. Buy 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | 58583-72-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of anti-cancer activity of newly synthesized 2,4-pentadien-1-one derivative containing benzofuran in human lung and colon cancer cells [acikerisim.uludag.edu.tr]
- 7. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yield of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone synthesis
Technical Support Center: Organic Synthesis Division Ticket #8492: Optimization of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Synthetic Challenge
You are currently attempting to synthesize 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-7-ethoxybenzofuran). Users frequently encounter low yields (<40%) and tarry byproducts with this specific substrate due to the electron-donating nature of the 7-ethoxy group and the instability of the chloroacetone reagent.
This guide moves beyond standard textbook protocols to address the Rap-Stoermer condensation , the most efficient route for this transformation. We will optimize the reaction of 3-ethoxysalicylaldehyde with chloroacetone .
The Mechanism & Critical Pathway
To troubleshoot, we must visualize the invisible. The reaction proceeds through a cascade: O-Alkylation
Key Insight: The 7-ethoxy group pushes electron density into the phenoxide oxygen. While this accelerates Step 1 (O-alkylation), it also makes the aromatic ring more electron-rich, increasing the risk of oxidative polymerization if the reaction is exposed to air or excessive heat.
Figure 1: The Rap-Stoermer cascade.[1] Step 2 is often the rate-determining step where yield is lost if base strength is insufficient.
Optimized Protocol (High-Yield Method)
Do not use the standard Acetone/K₂CO₃ reflux method; it is too slow for this substrate, leading to chloroacetone degradation. We recommend the DMF/K₂CO₃ method or the Solvent-Free TEA method.
Method A: The Robust Solution (Recommended)
Best for: Scale-up (>5g) and reproducibility.
Reagents:
-
3-Ethoxysalicylaldehyde (1.0 equiv)
-
Chloroacetone (1.2 equiv) — Must be freshly distilled or stabilized.
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv) — Catalyst
-
Solvent: DMF (Dimethylformamide), dry.
Step-by-Step:
-
Preparation: Dissolve 3-ethoxysalicylaldehyde (10 mmol) in DMF (20 mL).
-
Activation: Add anhydrous K₂CO₃ (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Addition: Add chloroacetone (12 mmol) dropwise over 10 minutes. Note: Rapid addition causes exotherms that degrade the reagent.
-
Reaction: Heat the mixture to 80°C .
-
Why 80°C? Lower temps (<60°C) stall at the O-alkylated intermediate. Higher temps (>100°C) degrade the electron-rich benzofuran ring.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The intermediate (O-ether) usually appears first, then disappears as the cyclized product forms. Reaction time: ~2-4 hours.
-
Workup: Pour into ice-cold water (100 mL). The product should precipitate. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Troubleshooting Guide (FAQ)
Q1: I see a major spot on TLC that is less polar than the starting material, but it's not the product. What is it?
-
Diagnosis: This is likely the O-alkylated intermediate (2-(2-oxopropoxy)-3-ethoxybenzaldehyde).
-
Fix: Your reaction has stalled before cyclization.
-
Immediate Action: Add a stronger base (e.g., 0.5 equiv KOH) or increase temperature to 90°C for 1 hour. The second step (Aldol) requires a higher energy barrier than the first step.
-
Q2: My reaction mixture turned black/tarry, and yield is <20%.
-
Diagnosis: Polymerization of chloroacetone or oxidation of the electron-rich phenol.
-
Fix:
-
Reagent Quality: Chloroacetone turns black upon storage. Distill it (b.p. 119°C) before use.
-
Atmosphere: Perform the reaction under Nitrogen (
) or Argon. The 7-ethoxy group makes the ring sensitive to oxidation. -
Stoichiometry: Do not use a large excess of chloroacetone. Keep it to 1.1–1.2 equivalents.
-
Q3: Can I use Acetone instead of DMF?
-
Analysis: Acetone reflux (56°C) is often insufficient to drive the cyclization step for sterically or electronically modified salicylaldehydes. You will likely isolate the intermediate. If you must use acetone, you will need to isolate the intermediate and treat it with DBU or NaOEt in a second step to force cyclization.
Comparative Data: Solvent & Base Effects[1][2]
We have compiled data based on typical Rap-Stoermer optimizations for substituted benzofurans.
| Conditions | Time | Yield | Comments |
| Acetone / K₂CO₃ (Reflux) | 12-24 h | 35-45% | Incomplete cyclization; often stops at intermediate. |
| Ethanol / KOH (Reflux) | 2-4 h | 50-60% | Fast, but strong base causes side reactions (Cannizzaro/Aldol). |
| DMF / K₂CO₃ / 80°C | 2-4 h | 85-92% | Recommended. Best balance of rate vs. stability. |
| Solvent-Free / TEA / 130°C | 10 min | 80-90% | "Green" method. High yield but difficult to control on large scale. |
Advanced Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic for Rap-Stoermer synthesis of benzofurans.
References
-
General Rap-Stoermer Optimization: Koca, I., et al. (2022). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(15). [Link]
-
7-Ethoxy Analogue Specifics: Coskun, D., et al. (2017).[2] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry, 136, 272-279. [Link]
-
Mechanism & Catalyst Insight: Sapkal, S. B., et al. (2009). "An efficient synthesis of benzofuran derivatives under conventional/non-conventional method." Journal of Chemical Sciences. [Link]
Sources
Technical Support Center: Troubleshooting 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone Production
Executive Summary
The synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-7-ethoxybenzofuran) presents unique challenges compared to unsubstituted benzofurans. The presence of the ethoxy group at the 7-position (derived from 3-ethoxysalicylaldehyde) introduces significant steric hindrance adjacent to the phenolic nucleophile.
This guide addresses the three most common failure modes: stalled cyclization (intermediate accumulation) , polymerization (tar formation) , and regiochemical/yield loss . The protocols below utilize a modified Rap-Stoermer or Williamson-Aldol cascade approach, optimized for sterically crowded substrates.
Module 1: The "Stalled Intermediate" Phenomenon
User Query:
"LC-MS shows full consumption of the starting material (3-ethoxysalicylaldehyde), but the major peak corresponds to the uncyclized O-alkylated ether (M+ = 222), not the benzofuran (M+ = 204). Why isn't it cyclizing?"
Technical Analysis:
This is the most common failure mode for 7-substituted benzofurans. The reaction proceeds in two distinct kinetic steps:
-
Step 1 (Substitution): The phenoxide attacks chloroacetone (
). -
Step 2 (Cyclization): Intramolecular Aldol condensation followed by dehydration.
The Root Cause: The 7-ethoxy group (originally at the 3-position of the salicylaldehyde) exerts steric pressure on the phenoxide oxygen. While Step 1 usually proceeds (albeit slower), Step 2 requires the rotation of the side chain to form the enolate for the Aldol attack. If the base is too weak or the temperature too low, the energy barrier for this rotation and subsequent ring closure is not met, trapping the molecule as the acyclic ether.
Troubleshooting Protocol:
| Variable | Standard Condition (Fails) | Optimized Condition (Works) | Reasoning |
| Solvent | Acetone (Reflux, 56°C) | DMF or NMP (90–100°C) | Acetone reflux is insufficient to overcome the rotational barrier caused by the 7-ethoxy group. |
| Base | Iodide catalyzes the initial alkylation; stronger base/heat drives the Aldol dehydration. | ||
| Stoichiometry | 1.0 eq Chloroacetone | 1.2 - 1.5 eq Chloroacetone | Compensates for chloroacetone volatility and self-condensation at higher temps. |
Corrective Workflow:
-
Do not quench. If you see the intermediate, add DBU (0.5 eq) or KOH (1.0 eq) directly to the reaction mixture.
-
Increase temperature to 90°C .
-
Monitor for the loss of water (M-18 shift in Mass Spec).
Module 2: The "Black Tar" Scenario
User Query:
"The reaction mixture turned into a viscous black tar within 30 minutes. Yield is <10%."
Technical Analysis:
This is caused by the polymerization of chloroacetone .
Prevention Strategy:
-
The "Drip" Method: Never add chloroacetone in a single bolus.
-
Temperature Control: Although high heat is needed for cyclization (Module 1), the initial addition must be controlled.
Optimized Addition Protocol:
-
Dissolve 3-ethoxysalicylaldehyde and Base (
) in DMF. -
Heat to 60°C (activation of phenol).
-
Slowly add Chloroacetone (diluted 1:1 in DMF) via syringe pump or dropping funnel over 45 minutes .
-
Once addition is complete, ramp temperature to 90–100°C to force cyclization.
Module 3: Visualizing the Mechanism & Failure Points
The following diagram illustrates the critical pathway and where the specific 7-ethoxy steric hindrance impacts the reaction coordinate.
Caption: Mechanistic pathway highlighting the critical energy barrier at Step 2 due to steric hindrance from the ethoxy group.
Module 4: Validated Synthetic Protocol
Target: 10g scale synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone. Reference Basis: Adapted from Coskun et al. (2017) and Koca et al. (2022) [1, 2].
Reagents:
-
3-Ethoxysalicylaldehyde (166.17 g/mol ): 10.0 g (60 mmol)
-
Chloroacetone (92.52 g/mol ): 6.7 g (72 mmol, 1.2 eq)
-
Potassium Carbonate (
, anhydrous): 16.6 g (120 mmol, 2.0 eq) -
Potassium Iodide (KI): 0.5 g (catalytic)
-
Solvent: DMF (Dimethylformamide), 50 mL
Step-by-Step Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), a reflux condenser, and a dropping funnel.
-
Activation: Charge flask with 3-ethoxysalicylaldehyde,
, KI, and DMF. Stir at 60°C for 30 minutes under Nitrogen. The mixture should turn bright yellow (phenoxide formation). -
Addition: Add Chloroacetone dropwise over 30–45 minutes. Exotherm is possible; maintain temp < 70°C.
-
Cyclization Drive: After addition, increase oil bath temperature to 100°C . Stir for 3–4 hours.
-
IPC (In-Process Control): Check TLC (20% EtOAc/Hexane) or HPLC.
-
Success: Single spot/peak, more non-polar than SM.
-
Stall: If intermediate persists, add 10% volume KOH/EtOH and stir for 1 hour.
-
-
Workup: Pour reaction mixture into 300 mL ice-water . The product should precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol or EtOH/Water (9:1).
-
Expected Yield: 75–85%
-
Appearance: Pale yellow to off-white needles.
-
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose live experimental failures.
Caption: Decision matrix for diagnosing reaction failures based on visual and analytical data.
References
-
Coskun, D., et al. (2017).[1] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry, 136, 272-279.
-
Koca, I., et al. (2022).[2] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(18), e202202243.
-
Burgstahler, A. W., & Worden, L. R. (1966). "Coumarone (Benzofuran)." Organic Syntheses, 46, 28.
Sources
Technical Support Center: Solvent Optimization for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Case ID: BENZ-7ET-SOLV-001 Status: Active Classification: Physicochemical Optimization / Process Chemistry Topic: Solubility Profiling & Solvent Selection Strategy[1]
Executive Summary
This technical guide addresses the solubility challenges associated with 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5). As a key intermediate in the synthesis of bioactive chalcones and benzofuran derivatives, this compound exhibits a physicochemical profile characterized by moderate lipophilicity (LogP ~2.6) and a lack of strong hydrogen bond donors.[1]
Users frequently encounter issues such as "oiling out" during recrystallization or precipitation in aqueous biological buffers.[1] This guide provides a self-validating framework for solvent selection, moving beyond trial-and-error to a rational, thermodynamic approach.
Module 1: Physicochemical Profiling & Solubility Prediction
To optimize solubility, we must first understand the molecular forces at play.
Molecular Analysis
-
Core Structure: Benzofuran ring (Planar, aromatic, lipophilic).[1]
-
Functional Groups:
-
Key Parameter (LogP): ~2.6 (Predicted). This indicates the molecule is ~400x more soluble in octanol than in water .[1]
Predicted Solubility Map
Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-acetylbenzofuran), the solubility profile is categorized below:
| Solvent Class | Representative Solvents | Solubility Prediction | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary choice for stock solutions and biological assays.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent for extraction and chromatography loading.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Ideal for reaction solvents; good candidate for "Good Solvent" in recrystallization.[1] |
| Alcohols | Ethanol, Methanol, IPA | Moderate (Temp.[1] Dependent) | Critical: High solubility at boiling, low at RT. The primary choice for recrystallization.[1] |
| Hydrocarbons | Hexane, Heptane | Low (<5 mg/mL) | Used exclusively as Anti-solvents to force precipitation.[1] |
| Aqueous | Water, PBS Buffer | Negligible | Causes immediate crash-out; requires co-solvents (DMSO) or surfactants.[1] |
Module 2: Application-Specific Solvent Selection
Workflow Decision Matrix
Use this logic flow to select the correct solvent system for your specific experimental goal.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Module 3: Troubleshooting & FAQs
Scenario A: Recrystallization Issues
User Issue: "I dissolved the compound in hot ethanol, but when I cooled it down, it formed a sticky oil at the bottom instead of crystals."
Root Cause: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it becomes insoluble. The 7-ethoxy group increases lipophilicity, making the lattice energy lower and the compound more prone to oiling out in highly polar solvents like water-rich ethanol.[1]
Corrective Protocol:
-
Re-dissolve: Heat the mixture back to a clear solution.
-
Adjust Solvent: Add slightly more Ethanol (Good Solvent) to lower the saturation point.
-
Seeding: Cool the solution slowly to roughly 5-10°C below the saturation temperature (Metastable Zone) and add a tiny crystal of pure product.
-
Agitation: Stir vigorously. Oiling out often happens in stagnant solutions.[1]
Scenario B: Biological Assay Precipitation
User Issue: "My IC50 curves are flat. I suspect the compound isn't soluble in the cell media."
Root Cause: The "Crash Out" effect.[1] You likely prepared a high-concentration stock in DMSO (e.g., 10 mM) and diluted it directly into aqueous media.[1] The sudden polarity shift forces the hydrophobic benzofuran to aggregate.[1]
Corrective Protocol:
-
Serial Dilution in DMSO: Perform your serial dilutions in 100% DMSO first.
-
Intermediate Step (Optional): If precipitation persists, use an intermediate dilution step with PBS + 0.5% Tween-80 or Cyclodextrin.
-
Final Spike: Add the DMSO solution to the media such that the final DMSO concentration is <0.5%.
-
Verification: Measure light scattering (absorbance at 650 nm) to detect turbidity.
Module 4: Experimental Protocols
Protocol 4.1: Gravimetric Solubility Determination
Use this protocol if you need exact solubility numbers for a specific solvent.[1]
Materials:
-
Saturated solvent (at target temp).[1]
-
0.45 µm Syringe Filter (PTFE or Nylon).[1]
-
Pre-weighed glass vials.[1]
Steps:
-
Saturation: Add excess 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone to 2 mL of solvent.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Draw 1 mL of supernatant and filter it through a 0.45 µm filter into a pre-weighed vial. Note: Pre-warm the filter if working at elevated temperatures to prevent clogging.[1]
-
Evaporation: Evaporate the solvent (Rotavap or N2 stream) until mass is constant.
-
Calculation:
Protocol 4.2: Solvent Switching (Anti-Solvent Addition)
Best for isolating the compound after synthesis.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate .[1]
-
Filtration: Filter off any insoluble inorganic salts (e.g., KBr/KCl from the synthesis).[1]
-
Concentration: Evaporate the solvent until the solution becomes slightly viscous (supersaturated).
-
Precipitation: Slowly add Hexane or Heptane dropwise while stirring.
-
Observation: Watch for permanent turbidity.[1] Once observed, stop addition and cool to 4°C.
References
-
PubChem. (2025).[1][3] 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | C12H12O3.[1][3] National Library of Medicine.[1] [Link][1]
-
Coskun, D., et al. (2017).[1][6] Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 136, 272-279.[1] [Link]
-
Prat, D., et al. (2016).[1][7] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[1][7] (Standard for solvent selection logic). [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone | C10H8O3 | CID 3237877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(7-ETHOXY-1-BENZOFURAN-2-YL)ETHANONE CAS#: 58583-72-5 [amp.chemicalbook.com]
- 3. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | 58583-72-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
Technical Guide: Minimizing Byproducts in the Acetylation of 7-Ethoxybenzofuran
Executive Summary & Mechanistic Insight[1][2]
The acetylation of 7-ethoxybenzofuran is a classic Electrophilic Aromatic Substitution (EAS) typically targeting the C-2 position . However, the presence of the 7-ethoxy group introduces specific electronic and steric challenges that can lead to a complex impurity profile.
The Challenge: Competing Pathways
The reaction is governed by the competition between the furan ring's inherent reactivity and the activation provided by the ethoxy group on the benzene ring.
-
Desired Pathway (C-2 Acylation): The furan oxygen activates the C-2 position (analogous to a vinyl ether), making it the kinetically and thermodynamically preferred site for acylation.
-
Byproduct Pathway A (Ether Cleavage): Strong Lewis acids (e.g.,
) coordinate with the ethoxy oxygen, facilitating nucleophilic attack on the ethyl group and leading to 2-acetyl-7-hydroxybenzofuran . -
Byproduct Pathway B (Regioisomerism/Polyacylation): The ethoxy group strongly activates the C-4 and C-6 positions (ortho/para directors). While C-2 is preferred, uncontrolled conditions can lead to C-4/C-6 acylation or 2,4-diacetyl species.
-
Byproduct Pathway C (Polymerization): Benzofurans are acid-sensitive. Excess strong acid can initiate cationic polymerization, resulting in oligomeric "tar."
Critical Process Parameters (CPP) Optimization
To maximize the yield of 2-acetyl-7-ethoxybenzofuran and minimize the specific byproducts listed above, the following parameters must be tightly controlled.
Catalyst Selection Table
| Catalyst | Lewis Acidity | Risk of Dealkylation (Ether Cleavage) | Reactivity | Recommendation |
| High (Hard) | High | Very High | Use only with strict temp control (<0°C). | |
| Moderate | Low | Moderate | Preferred for preserving ethoxy group. | |
| High | Moderate | High | Good alternative if | |
| Low | Very Low | Low | Often too unreactive for this substrate. |
Solvent Effects[3]
-
Dichloromethane (DCM): Standard solvent. Good solubility, but offers no stabilization of the acylium ion.
-
Nitrobenzene: Forms a complex with the Lewis acid, moderating its activity. This reduces "hot spots" and polymerization but makes workup harder.
-
1,2-Dichloroethane (DCE): Allows for higher reflux temperatures, which promotes thermodynamic equilibration but increases dealkylation risk. Avoid for this specific substrate.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Reaction landscape for the acetylation of 7-ethoxybenzofuran. Green path indicates the target workflow; red dashed paths indicate failure modes.
Troubleshooting & FAQs
Issue 1: "I am getting a significant amount of the phenol (7-hydroxy) byproduct."
Diagnosis: This is the most common issue when using aluminum chloride (
Corrective Action:
-
Switch Catalyst: Replace
with Tin(IV) Chloride ( ) . It is a milder Lewis acid that is effective for acylation but far less efficient at ether cleavage. -
Temperature Control: If you must use
, ensure the reaction temperature never exceeds 0°C . Quench immediately upon completion. -
Stoichiometry: Do not use a large excess of Lewis acid. Use 1.1 equivalents relative to the acyl chloride.
Issue 2: "The reaction mixture turned into a black tar / yield is very low."
Diagnosis: Benzofurans are acid-sensitive. In the presence of strong protic acids (generated from moisture + Lewis acid) or high concentrations of Lewis acid, the furan double bond undergoes cationic polymerization.
Corrective Action:
-
Dry Conditions: Ensure all glassware is flame-dried and solvents are anhydrous. Moisture generates HCl gas, which initiates polymerization.
-
Dilution: Run the reaction at a higher dilution (e.g., 0.1 M or 0.2 M) to reduce the rate of intermolecular polymerization.
-
Reverse Addition: Add the catalyst slowly to the mixture of substrate and acylating agent, rather than dumping the substrate into a slurry of catalyst. This prevents local high concentrations of acid.
Issue 3: "I see multiple spots on TLC with similar Rf values."
Diagnosis: This indicates regioisomers (likely C-4 or C-6 acylation) or di-acylation (2,4-diacetyl). The 7-ethoxy group activates the benzene ring, making it competitive with the C-2 position, especially if the reaction is pushed too hard (thermodynamic control).
Corrective Action:
-
Kinetic Control: Run the reaction at -10°C to 0°C . C-2 acylation has the lowest activation energy. Higher temperatures provide enough energy to overcome the barrier for C-4/C-6 attack.
-
Limit Conversion: Monitor closely by HPLC/TLC. Stop the reaction at ~90-95% conversion. Pushing for that last 5% often leads to di-acylation of the product.
Optimized Experimental Protocol
Target: Synthesis of 2-acetyl-7-ethoxybenzofuran (Minimizing Dealkylation)
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Reagents:
-
7-Ethoxybenzofuran (1.0 eq, 10 mmol)
-
Acetyl Chloride (1.1 eq, 11 mmol)
-
(1.1 eq, 11 mmol) (Alternative:
at 1.1 eq only if strictly <0°C) -
Dichloromethane (anhydrous, 50 mL)
-
-
Procedure:
-
Step A: Dissolve 7-ethoxybenzofuran and acetyl chloride in DCM (40 mL) under nitrogen. Cool the solution to -10°C using an ice/salt bath.
-
Step B: Dilute
in DCM (10 mL) and transfer to the addition funnel. -
Step C: Add the catalyst solution dropwise over 30 minutes. Note: The solution may turn yellow/orange (formation of the acylium complex).
-
Step D: Stir at -10°C to 0°C for 1-2 hours. Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material.
-
Step E (Quench): Pour the reaction mixture into ice-cold 1M HCl (100 mL). Crucial: Do not use water alone; acidic quench prevents formation of aluminum/tin hydroxides that cause emulsions.
-
Step F (Workup): Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with saturated
(to remove acid traces) and Brine. Dry over .[1]
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica, 0-10% EtOAc in Hexanes).
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying and resolving reaction failures.
References
-
General Mechanism & Regioselectivity
-
Friedel-Crafts Acylation of Benzofurans.[2] The reaction typically occurs at the C-2 position (or C-3 if C-2 is substituted).
-
Source:
-
-
Dealkylation Risks
- Cleavage of Ethers by Lewis Acids.
-
Source:
-
Specific Substrate Data
- Synthesis of 2-acetyl-7-hydroxybenzofuran.
-
Source:
-
Catalyst Optimization
-
Use of Milder Lewis Acids.[3] Discussion on using alternative catalysts to prevent side reactions in activated systems.
-
Source:
-
Sources
Overcoming purification challenges for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Topic: Overcoming Purification & Synthesis Challenges
Target Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.
Diagnostic Workflow: The Purification Decision Tree
Before modifying your protocol, locate your specific failure mode in this logic flow. This diagram visualizes the critical decision points based on the physicochemical properties of the 7-ethoxybenzofuran scaffold.
Figure 1: Purification logic flow prioritizing chemical washing (pH swing) over chromatography to exploit the acidity of the starting material.
The "Sticky" Impurity: Removing 3-Ethoxysalicylaldehyde
Context: The most persistent impurity in the synthesis of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (via Rap-Stoermer or similar condensations) is the unreacted starting material, 3-ethoxysalicylaldehyde [1]. Because both the product and this impurity are aromatic and lipophilic, they often co-elute on silica gel, making column chromatography inefficient and expensive at scale.
Q: Why does my product have a persistent "phenolic" smell or show a lower melting point despite passing through a silica plug?
A: You likely have starting material carryover. 3-ethoxysalicylaldehyde is a phenol (pKa ~8–10). Silica gel is slightly acidic; it does not effectively retain phenols compared to neutral ketones.
-
The Fix (Protocol A - The pH Swing): Do not rely on chromatography. Exploit the pKa difference.
-
Dissolve the crude residue in Ethyl Acetate (not DCM, which can form emulsions with basic water).
-
Wash vigorously with cold 1M NaOH (2x). The phenolic aldehyde deprotonates into the water-soluble phenolate.
-
Critical Check: The aqueous layer should turn yellow (phenolate color).
-
Wash with Brine (1x) to remove excess base.
-
Dry over MgSO₄.
-
Validation: Spot the organic layer on a TLC plate and stain with Ferric Chloride (FeCl₃) . If it turns purple/red, the phenol is still present. Repeat the wash.
-
Q: I used NaOH, but my yield dropped significantly. Did I hydrolyze my product?
A: Unlikely. The 2-acetyl group on a benzofuran ring is relatively stable to cold dilute base. However, if you used hot base or high concentrations (>2M), you might trigger a haloform-type degradation or ring opening.
-
Correction: Keep the wash cold (0–5°C) and rapid (<10 mins contact time).
Crystallization Troubleshooting: The "Oiling Out" Phenomenon
Context: 2-Acylbenzofurans are planar and should crystallize well. However, the 7-ethoxy group adds rotational freedom and lipophilicity, often leading to "oiling out" (liquid-liquid phase separation) rather than nucleation [2].
Q: Upon cooling my ethanol solution, the product separates as a yellow oil at the bottom. How do I force crystallization?
A: Oiling out occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature.
-
Troubleshooting Steps:
-
Reheat: Redissolve the oil by heating the mixture back to reflux.
-
Add Co-Solvent: If using pure EtOH, add water dropwise at reflux only until a faint turbidity persists.
-
Seeding (Critical): Cool the solution slightly (to ~50°C) and add a seed crystal. If you lack a seed, scratch the glass interface vigorously with a glass rod.
-
Slow Cool: Do not put it directly in the fridge. Wrap the flask in a towel and let it reach room temperature over 3–4 hours.
-
Q: My crystals are brown/tan. How do I get the white solid reported in literature?
A: Coloration is usually due to oligomerization of the alpha-haloketone starting material or oxidation of the benzofuran ring.
-
The Fix: Perform a Carbon Treatment during the hot filtration step of recrystallization.
-
Dissolve crude in boiling EtOH.
-
Add Activated Charcoal (5 wt%) .
-
Stir at reflux for 15 mins.
-
Filter hot through Celite.
-
Proceed with crystallization.[1]
-
Synthesis Optimization (Prevention Strategy)
Context: Prevention is better than purification. The Rap-Stoermer reaction (Salicylaldehyde + Chloroacetone) is the standard route [3].
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | K₂CO₃ (Anhydrous) | Weaker bases (Et₃N) may stall the reaction; stronger bases (KOH) promote side reactions. K₂CO₃ provides the ideal buffering for phenol deprotonation. |
| Solvent | DMF or CH₃CN | Polar aprotic solvents stabilize the phenoxide intermediate, accelerating the SN2 attack on the alpha-haloketone. |
| Stoichiometry | 1.2 eq. Chloroacetone | Use excess chloroacetone to drive the limiting reagent (the difficult-to-remove aldehyde) to completion. |
| Temperature | 80–90°C | Below 80°C, the ring closure (aldol condensation step) is slow, leading to open-chain intermediates. |
Detailed Protocols
Protocol A: The "pH Swing" Extraction (Recommended First Step)
Use this to remove 3-ethoxysalicylaldehyde.
-
Dissolution: Dissolve 10g of crude reaction paste in 100 mL Ethyl Acetate.
-
First Wash: Add 40 mL of 1M NaOH (Cold). Shake vigorously for 2 minutes.
-
Separation: Allow layers to settle. Drain the aqueous (yellow) layer.
-
Second Wash: Repeat with 30 mL 1M NaOH.
-
Neutralization: Wash organic layer with 40 mL Saturated Brine.
-
Drying: Dry over anhydrous Na₂SO₄ for 30 mins. Filter and concentrate.
Protocol B: Controlled Recrystallization
Use this for final polishing of the neutral material.
-
Solvent System: Ethanol (95%) and Water.
-
Dissolution: Heat the solid from Protocol A in minimal Ethanol at reflux (approx. 5–7 mL per gram).
-
Saturation: Add Water dropwise to the boiling solution until a slight cloudiness persists.
-
Clarification: Add 1–2 mL of Ethanol to clear the solution.
-
Nucleation: Remove from heat. Add seed crystal at 50°C.
-
Crystallization: Allow to stand at room temperature for 4 hours, then 4°C for 2 hours.
-
Collection: Filter cold. Wash with cold 50% EtOH/Water.
References
-
PubChem. (n.d.). 3-Ethoxysalicylaldehyde (CAS 492-88-6).[1][2][3][4] National Library of Medicine. Retrieved from [Link]
-
Coskun, D., et al. (2017).[5] Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.[5][6] European Journal of Medicinal Chemistry, 136, 212-222. Retrieved from [Link]
-
Mahajan, S., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect, 7(30).[7] Retrieved from [Link]
Sources
- 1. CAS 492-88-6: 3-Ethoxysalicylaldehyde | CymitQuimica [cymitquimica.com]
- 2. 3-Ethoxysalicylaldehyde | 492-88-6 [chemicalbook.com]
- 3. 3-乙氧基水杨醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 492-88-6|3-Ethoxysalicylaldehyde|BLD Pharm [bldpharm.com]
- 5. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone under acidic conditions
Emergency Triage: "My Experiment Failed—What Happened?"
If you are observing unexpected results while handling 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone in acidic media, consult this triage table immediately.
| Observation | Probable Cause | Immediate Action |
| Sample turned dark brown/black | Acid-Catalyzed Polymerization. The electron-rich benzofuran ring is susceptible to cationic polymerization or resinification in strong protic acids. | Stop. Neutralize immediately with sat. NaHCO₃. Do not apply heat. Isolate via extraction.[1] |
| New peak in HPLC (approx. -28 Da) | Ether Cleavage (Dealkylation). Conversion of the 7-ethoxy group to a 7-hydroxy group (phenol). Common with HBr, HI, or Lewis acids. | Switch acid source to H₂SO₄ or HCl (if T < 50°C). Avoid Lewis acids like BBr₃ or AlCl₃ completely. |
| Precipitation / "Gummy" Solid | Solubility Crash. The compound is lipophilic (LogP ~2.6). Protonation is insufficient to solubilize it in aqueous acid, leading to oiling out. | Add a co-solvent (Acetonitrile or THF). Do not use alcohols (MeOH/EtOH) if heating, to avoid ketalization. |
| Loss of Acetyl Group | Deacylation (Rare). Acid-catalyzed hydrolysis of the C2-acetyl group. Usually requires extreme conditions (conc. acid + high heat). | Lower reaction temperature.[2] Ensure acid concentration is < 2M. |
Technical Deep Dive: The Chemistry of Instability
To ensure reproducibility, you must understand the competing mechanisms at play. This molecule contains two competing functional motifs: the stabilizing electron-withdrawing acetyl group at C2 and the destabilizing electron-donating ethoxy group at C7.
A. The Ether Cleavage Pathway (7-OEt 7-OH)
The 7-ethoxy group is an aryl alkyl ether. While generally stable, it is vulnerable to cleavage by strong acids containing nucleophilic counter-ions (specifically I⁻ and Br⁻).
-
Mechanism: Protonation of the ethereal oxygen weakens the O-C(alkyl) bond. A nucleophile (e.g., Br⁻) attacks the ethyl group via SN2, expelling the phenol (7-hydroxybenzofuran) and ethyl bromide.
-
Risk Factor: High with HBr, HI, and BBr₃. Lower with HCl and H₂SO₄ unless heated.
B. Cationic Polymerization (Resinification)
Benzofurans can behave like vinyl ethers.[3] In the presence of strong acids, the furan double bond (C2=C3) can be protonated at C3, generating a cation at C2. This cation attacks another molecule, starting a chain reaction that forms insoluble tars (polybenzofurans).
-
Mitigation: The acetyl group at C2 pulls electron density away from the ring, significantly stabilizing it against this pathway compared to unsubstituted benzofuran. However, the 7-ethoxy group pumps electron density back into the benzene ring, keeping the system reactive.
C. Visualizing the Pathways
The following diagram illustrates the critical decision points where your molecule survives or degrades.
Figure 1: Competing degradation pathways under acidic conditions. The "Safe Path" requires avoiding nucleophilic acids and high temperatures.
Validated Protocols
Protocol A: Acid Stability Stress Test (forced degradation)
Use this protocol to determine the "Safe Zone" for your specific acid matrix.
Reagents:
-
Compound (10 mg)
-
Solvent: Acetonitrile (1 mL)
-
Acids: 0.1M HCl, 1M HCl, 0.1M H₂SO₄
Procedure:
-
Dissolve: Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).
-
Split: Divide into 3 HPLC vials.
-
Spike: Add 100 µL of the respective acid to each vial.
-
Incubate:
-
Vial A: Room Temperature (25°C) for 4 hours.
-
Vial B: Heated (50°C) for 1 hour.
-
Vial C: Control (No acid).
-
-
Analyze: Inject immediately onto HPLC (C18 column, Water/ACN gradient).
-
Criteria: If purity drops by >2%, that condition is incompatible .
Protocol B: Safe Workup from Acidic Media
If you synthesized this compound using an acid catalyst (e.g., cyclization), follow this workup to prevent post-reaction degradation.
-
Cool: Bring reaction mixture to < 5°C (Ice bath).
-
Dilute: Dilute with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Quench: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) with vigorous stirring until pH = 7-8.
-
Note: Do not use strong bases (NaOH) immediately, as the sudden shift can promote aldol condensation of the acetyl group.
-
-
Wash: Wash organic layer with Brine.
-
Dry: Dry over Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo at < 40°C.
Frequently Asked Questions (FAQs)
Q: Can I use HBr/Acetic Acid to remove a protecting group elsewhere on the molecule? A: No. HBr in Acetic Acid is the textbook reagent for cleaving aryl ethers. You will cleave the 7-ethoxy group, resulting in the 7-hydroxy analog. Use catalytic hydrogenation (Pd/C) or mild Lewis acids if possible, but validate first.
Q: Why is my product precipitating when I add 1M HCl? A: The basicity of the benzofuran oxygen and the ketone is low. 1M HCl is likely not strong enough to fully protonate the molecule into a soluble ionic species, but the ionic strength of the water forces the lipophilic neutral molecule out of solution. Use a co-solvent like THF or Dioxane.
Q: Is the acetyl group at Position 2 stable to acid hydrolysis? A: Generally, yes. Aromatic ketones are resistant to acid hydrolysis compared to esters or amides. However, under extreme conditions (e.g., refluxing conc. HCl), you may observe degradation. The 7-ethoxy cleavage usually happens before the ketone hydrolysis.
Q: I see a dimer in my LC-MS. What is it? A: This is likely an acid-catalyzed aldol condensation product. The acetyl group (methyl ketone) can enolize in acid and attack the ketone of another molecule. This is favored by high concentrations and heat. Keep reaction concentrations below 0.5 M.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 18: Nucleophilic substitution at the carbonyl group; Chapter 43: Heterocycles).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Benzofuran Reactivity).[1][4][5]
-
European Medicines Agency (EMA). (2003). ICH Topic Q1A (R2) Stability Testing of new Drug Substances and Products. (Guidelines for stress testing/forced degradation).
-
PubChem. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (Compound Summary). National Library of Medicine.
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Ether Cleavage Mechanisms).[4][6][7][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. (PDF) Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions [academia.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Resolving phase separation issues with 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
The following guide is structured as a Technical Support Knowledge Base for researchers working with 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5). It addresses the specific physicochemical challenges associated with this lipophilic benzofuran derivative, focusing on phase separation phenomena during synthesis, purification, and formulation.
Product Code: BZF-ET-07 | CAS: 58583-72-5 | Molecular Weight: 204.22 g/mol [1]
System Overview & Compound Profile
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is a critical intermediate, often used in the synthesis of bioactive chalcones and benzofuran-based pharmaceuticals.[2][3] Its structure features a lipophilic benzofuran core substituted with an ethoxy group at position 7 and an acetyl group at position 2.
Thermodynamic Behavior:
-
Lipophilicity: High (Predicted LogP ~2.6–3.0).
-
Solubility Profile: Highly soluble in chlorinated solvents (DCM, CHCl₃) and esters (EtOAc); moderately soluble in alcohols (MeOH, EtOH); insoluble in water.
-
Phase Separation Risk: High. The compound exhibits a strong tendency toward Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," particularly during anti-solvent crystallization or rapid cooling.
Troubleshooting Guide: Phase Separation Issues
Issue A: "Oiling Out" During Recrystallization
Symptom: Upon cooling a hot solution or adding an anti-solvent (e.g., water to methanol), the solution becomes turbid and droplets of a viscous oil form instead of crystalline solids. Diagnosis: The system has entered the Liquid-Liquid Miscibility Gap (metastable zone) before crossing the solubility curve (binodal) for crystal nucleation. This occurs when the melting point of the solvated compound is depressed below the crystallization temperature.
Protocol: Resolving Oiling Out (The "Seeding at Cloud Point" Method)
Standard crystallization attempts often fail due to rapid supersaturation. Follow this thermodynamic control protocol.
-
Re-dissolution: Reheat the mixture until the oiled-out phase completely redissolves into a clear homogeneous solution.
-
Temperature Adjustment: Cool the solution slowly (1°C/min) until the very first sign of turbidity (the Cloud Point) appears.
-
Isothermal Hold: Immediately stop cooling. Hold the temperature constant.
-
Seeding: Add seed crystals (0.1–0.5 wt%) of pure 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone.
-
Note: If no seeds are available, scratch the inner glass surface with a glass rod to induce nucleation.
-
-
Ripening: Agitate gently. You should see the oil droplets disappear as they transfer mass to the growing crystal lattice (Ostwald Ripening).
-
Controlled Cooling: Once a solid suspension is established, resume cooling at a slower rate (0.5°C/min) to room temperature.
Visualizing the Mechanism: The diagram below illustrates the thermodynamic pathway to avoid oiling out.
Figure 1: Thermodynamic pathways during crystallization. The red path represents the kinetic trap of oiling out; the green path represents the controlled nucleation strategy.
Issue B: Persistent Emulsion During Aqueous Workup
Symptom: After synthesizing the compound (e.g., via Claisen-Schmidt condensation), the organic layer (EtOAc or DCM) and the aqueous layer do not separate, forming a milky "rag layer." Diagnosis: The 7-ethoxy group imparts significant surfactant-like character when protonated or complexed with base residues. Small particles of precipitated salts stabilize the interface (Pickering Emulsion).
Protocol: Breaking the Emulsion
Do not shake vigorously. Use these steps in order.
| Step | Action | Scientific Rationale |
| 1 | Add Brine (Sat. NaCl) | Increases the ionic strength of the aqueous phase, reducing the solubility of organics (Salting Out) and increasing the density difference. |
| 2 | Filtration (Celite) | Vacuum filter the entire biphasic mixture through a pad of Celite 545. This removes the fine particulate matter stabilizing the emulsion interface. |
| 3 | Phase Separation Paper | Pour the mixture through a hydrophobic phase separator paper (e.g., Whatman 1PS). This allows the organic solvent to pass while retaining the aqueous phase. |
| 4 | Solvent Modification | Add a small amount of Methanol (5% v/v). This reduces interfacial tension slightly, allowing droplets to coalesce. |
Issue C: Precipitation in DMSO Stocks (High-Throughput Screening)
Symptom: Frozen DMSO stock solutions show a solid precipitate upon thawing that does not redissolve. Diagnosis: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone can form solvates or polymorphs with higher lattice energy upon freezing.
Protocol: Stock Recovery
-
Sonicate: Sonicate the vial at 40°C for 15 minutes.
-
Vortex: Vortex immediately after sonication.
-
QC Check: Visually inspect for "schlieren" lines (refractive index swirls), which indicate incomplete dissolution.
-
Prevention: Store stocks at room temperature if used within 1 week, or ensure rapid freezing (liquid nitrogen) to promote amorphous solid formation rather than crystalline solvates.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound? A: A mixture of Ethanol/Water or Methanol/Water is standard.
-
Recommendation: Dissolve the crude solid in the minimum amount of boiling Ethanol. Add warm water dropwise until the solution becomes slightly hazy (cloud point), then add a few drops of Ethanol to clear it. Allow to cool slowly.
-
Warning: Avoid using pure Hexane/Ethyl Acetate for crystallization if the compound is impure, as this often leads to oiling out due to the large solubility difference between the impurities and the product.
Q2: Why does the melting point of my product vary (e.g., 68°C vs 75°C)? A: This is likely due to solvent inclusion or polymorphism. Benzofuran derivatives are prone to forming solvates. Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trapped solvent. If the range is wide (>2°C), the "oiled out" phase likely solidified into an amorphous glass rather than a crystal lattice. Recrystallize using the seeding protocol above.
Q3: Can I use this compound directly for biological assays without recrystallization? A: No. The "oiled out" material often traps solvent and reagents (like alkali bases used in synthesis), which are cytotoxic. You must obtain a defined crystalline solid to ensure accurate molar dosing.
Decision Matrix: Troubleshooting Workflow
The following logic flow guides you through the purification process based on observed phase behavior.
Figure 2: Decision matrix for resolving phase separation during purification.
References
-
PubChem. (n.d.).[4] 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CID 3868801).[1] National Library of Medicine. Retrieved from [Link]
-
Coskun, D., et al. (2017).[5] Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.[2][5] European Journal of Medicinal Chemistry, 136, 272-279. Retrieved from [Link]
- Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard reference for "Oiling Out" thermodynamics and metastable zones).
- Veverka, M., et al. (2013). Cocrystals of benzofuran derivatives: thermodynamic stability and phase transformations. Journal of Thermal Analysis and Calorimetry.
Sources
- 1. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | 58583-72-5 [smolecule.com]
- 4. 1-(Benzofuran-7-yl)ethanone | C10H8O2 | CID 13307984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Purification of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Executive Summary
This guide addresses the purification of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5), a critical intermediate often synthesized via the Rap-Stoermer condensation of 3-ethoxysalicylaldehyde and chloroacetone.
The crude product frequently suffers from three specific impurity classes:
-
Unreacted Phenolic Aldehyde: 3-Ethoxysalicylaldehyde (Starting Material).
-
Oligomeric Tars: Dark, sticky byproducts from base-catalyzed polymerization.
-
Inorganic Salts: Residual K₂CO₃ or KCl trapped in the lattice.
The following troubleshooting modules are designed to isolate the target ketone (Product) from these contaminants efficiently.
Module 1: Diagnostic Triage
Use this section to identify the state of your crude material before selecting a purification route.
Q: My crude product is a dark, sticky oil that refuses to solidify. What is happening?
A: This "oiling out" is typically caused by oligomeric impurities acting as a solvent, preventing the crystal lattice of your product from forming.
-
The Cause: In the Rap-Stoermer reaction, excess base or high temperatures can cause the chloroacetone to self-condense or the benzofuran product to undergo aldol-type side reactions.
-
The Fix: Do not attempt to recrystallize immediately. You must perform a Trituration first.
-
Dissolve the sticky crude in a minimum amount of diethyl ether or MTBE.
-
Add cold Hexane or Pentane dropwise with vigorous stirring.
-
The "tar" will often precipitate as a gum on the flask walls, while your product remains in the supernatant or forms a suspendable solid. Decant the liquid and evaporate to get a solid amenable to recrystallization.
-
Q: TLC shows a persistent spot with similar polarity to my product. How do I identify it?
A: This is almost certainly 3-ethoxysalicylaldehyde (the starting material).
-
Diagnostic: The starting material is a phenol.[1] Spot your TLC plate and expose it to I₂ vapor. If the impurity stains significantly darker/faster than the product, or if it fluoresces differently under UV (phenols often have distinct shifts vs. benzofurans), it is the aldehyde.
-
Why it matters: Recrystallization is often inefficient at removing this specific impurity because the structural similarity allows the aldehyde to co-crystallize (occlusion). You need a chemical wash (See Module 2).
Module 2: Chemical Scavenging (The "Pro" Protocol)
Implement this step if your crude contains >5% unreacted starting material.
Q: Recrystallization isn't removing the starting aldehyde. Is there a chemical fix?
A: Yes. You must exploit the acidity of the phenolic hydroxyl group on the starting material. The product (1-(7-Ethoxy-1-benzofuran-2-yl)ethanone) is a neutral ketone; the impurity (3-ethoxysalicylaldehyde) is a weak acid.
Protocol: The Basic Wash
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (approx. 10 mL per gram of crude). Do not use DCM if possible, as emulsions are harder to break.
-
Scavenging: Wash the organic layer twice with cold 1M NaOH (or 5% Na₂CO₃ if the impurity load is low).
-
Neutralization: Wash the organic layer once with water, then once with Brine.
-
Drying: Dry over anhydrous Na₂SO₄ and evaporate.
-
Result: The resulting solid will be significantly lighter in color and free of the starting phenol, making the subsequent recrystallization much higher yielding.
Figure 1: Purification workflow emphasizing the chemical scavenging of phenolic impurities prior to recrystallization.
Module 3: Recrystallization (The Workhorse)
Standard protocol for polishing the chemically washed material.
Q: What is the optimal solvent system for this benzofuran?
A: Ethanol (EtOH) and Water . The 7-ethoxy group increases the lipophilicity of the molecule compared to the parent benzofuran, making it quite soluble in hot ethanol but liable to precipitate well upon cooling and water addition.
Step-by-Step Protocol:
-
Solvation: Place the solid in a flask with a stir bar. Add 95% Ethanol (approx. 5-7 mL per gram).
-
Reflux: Heat to reflux. If the solid does not dissolve completely, add more ethanol in 1 mL increments.
-
Note: If small dark particles remain undissolved despite the solution boiling, these are inorganic salts or carbonized tars. Filter them out hot.
-
-
Nucleation: Remove from heat. Let it cool to room temperature slowly.
-
Precipitation: If crystallization is slow (due to the ethoxy group increasing solubility), add warm water dropwise until the solution becomes slightly turbid. Re-heat to clear it, then let it cool again.
-
Harvest: Cool in an ice bath for 1 hour. Filter the needles and wash with cold 50% aqueous ethanol .
Solubility Profile (Estimated):
| Solvent | Temp (25°C) | Temp (Boiling) | Suitability |
| Water | Insoluble | Insoluble | Anti-solvent |
| Ethanol | Moderate | High | Ideal |
| Ethyl Acetate | High | High | Good for extraction, poor for crystals |
| Hexane | Low | Moderate | Good for trituration |
Module 4: Chromatography (The Final Polish)
Use this only if high-purity (>99.5%) is required for analytical standards or biological assays.
Q: I need >99% purity for a bio-assay. Recrystallization gave me 97%.
A: Use Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate gradient.
-
Gradient Strategy:
-
Start: 95:5 (Hexane:EtOAc) to elute non-polar hydrocarbons.
-
Product Elution: Typically occurs around 85:15 to 80:20 .
-
Impurity Elution: The starting aldehyde (if not washed out) will elute after the ketone due to the hydrogen bonding of the phenol to the silica.
-
References
-
Rap-Stoermer Synthesis Context
- Koca, M. et al. (2022). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect.
- Relevance: Establishes the synthesis conditions and common byproducts for 2-acetylbenzofurans.
-
Specific Derivative Properties (7-Ethoxy)
-
Coskun, D. et al. (2017).[4] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry.
- Relevance: Cites the specific synthesis and characterization of the 1-(7-ethoxy-1-benzofuran-2-yl)
-
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
- Li, J.J. et al. (2014). Functional Group Chemistry: Purification Strategies.
Sources
- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Crystalline Stability of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone and encountering challenges related to its crystalline stability. This document provides a comprehensive resource structured in a question-and-answer format to directly address potential issues, offering both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: We have synthesized 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone, but we are observing inconsistencies in its physical properties between batches. What could be the underlying cause?
A1: Inconsistencies in physical properties such as melting point, solubility, and dissolution rate between different batches of the same active pharmaceutical ingredient (API) are often indicative of polymorphism.[1] Polymorphism is the ability of a solid substance to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[1] These different forms, or polymorphs, can exhibit varying physical and chemical properties, which can significantly impact the bioavailability and therapeutic efficacy of a drug.[1][2] It is also possible that you are observing a mix of crystalline and amorphous material, with the amorphous form generally being less stable.[2][3]
Q2: What is crystalline stability and why is it a critical parameter for an API like 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone?
A2: Crystalline stability refers to the ability of a specific crystalline form of a compound to resist transformation into another crystalline form or an amorphous form under various environmental conditions such as temperature, humidity, and mechanical stress.[] For an API, maintaining a stable crystalline form is crucial for ensuring consistent product quality, predictable bioavailability, and a stable shelf-life.[2][] An unstable crystalline form can convert to a more stable, but potentially less soluble form over time, which could compromise the drug's effectiveness.
Q3: We suspect our sample of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is hygroscopic and its crystalline form is changing upon storage. How can we confirm this and what are the implications?
A3: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a major cause of crystalline instability.[5][6] Moisture can induce phase transformations, leading to changes in the crystal structure or even deliquescence. To confirm hygroscopicity, you can perform Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity.
The implications of hygroscopicity are significant. It can lead to:
-
Physical Instability : Changes in crystal form, particle size, and flow properties.
-
Chemical Degradation : The presence of water can accelerate hydrolysis or other degradation pathways.
-
Reduced Efficacy : Altered dissolution profiles due to changes in the solid state.[5][6]
Troubleshooting Guide: Addressing Crystalline Instability
This section provides a structured approach to troubleshooting and enhancing the crystalline stability of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone.
Issue 1: Unidentified Crystalline Form and Potential Polymorphism
Symptoms:
-
Variable melting points across different batches.
-
Inconsistent solubility and dissolution profiles.
-
Changes in powder X-ray diffraction (PXRD) patterns over time or between batches.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for identifying and addressing polymorphism.
Step-by-Step Protocol: Polymorph Screening
-
Solvent Variation: Dissolve 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone in a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) to achieve saturation. Allow the solutions to evaporate slowly at ambient temperature.
-
Temperature Variation: Prepare saturated solutions in a chosen solvent at an elevated temperature. Allow the solutions to cool at different rates (slow cooling, crash cooling) to induce crystallization.
-
Anti-Solvent Addition: Dissolve the compound in a good solvent and then add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.[]
-
Characterization of Forms: Analyze the solid material obtained from each experiment using Powder X-ray Diffraction (PXRD) to identify different crystal lattices.[1] Further characterize each unique form using Differential Scanning Calorimetry (DSC) to determine its melting point and thermal behavior, and Thermogravimetric Analysis (TGA) to assess its solvate/hydrate status.
Issue 2: Poor Crystalline Stability and Unwanted Phase Transformations
Symptoms:
-
The initially isolated crystalline form converts to another form upon storage.
-
Amorphous content increases over time.
-
Hygroscopicity leads to physical changes in the powder.
Strategies for Enhancing Crystalline Stability:
| Strategy | Mechanism of Stabilization | Key Advantages | Potential Challenges |
| Salt Formation | Introduces strong ionic interactions, leading to a more stable crystal lattice. | Can significantly improve solubility and stability. | Requires an ionizable group on the API; may alter pharmacology. |
| Co-crystallization | Forms a multi-component crystal with a co-former through non-covalent interactions, such as hydrogen bonding.[5][6] | Can improve stability, solubility, and other physicochemical properties without altering the API's covalent structure.[5][7] | Requires screening for suitable co-formers; regulatory pathway can be more complex. |
| Seeding | Introducing crystals of the desired stable polymorph during the crystallization process to direct the formation of that form.[] | Promotes the formation of the thermodynamically stable form and improves batch-to-batch consistency.[] | Requires a reliable source of the desired polymorph seed crystals. |
| Solvent Engineering | Selecting a crystallization solvent that favors the formation and stability of the desired polymorph.[] | Can be a straightforward method to control polymorphism. | May require extensive solvent screening. |
Step-by-Step Protocol: Co-crystal Screening
-
Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers. These are typically molecules that can form strong hydrogen bonds (e.g., carboxylic acids, amides).
-
Screening Methods:
-
Liquid-Assisted Grinding: Grind a 1:1 molar ratio of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone and the co-former with a few drops of a suitable solvent.
-
Solution Crystallization: Dissolve both the API and the co-former in a common solvent and allow for slow evaporation.
-
-
Characterization: Analyze the resulting solids using PXRD to identify new diffraction patterns indicative of co-crystal formation. Confirm co-crystal formation with DSC, which will show a single, sharp melting point different from the individual components.
Visualizing the Co-crystallization Approach:
Caption: Conceptual diagram of co-crystallization for stability enhancement.
Advanced Characterization Techniques
For a thorough investigation of the crystalline properties of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone, the following analytical techniques are indispensable:
-
Powder X-ray Diffraction (PXRD): The primary technique for identifying and differentiating between different crystalline forms.[1][2]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and crystallinity.[3]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, used to identify the presence of solvates or hydrates.
-
Dynamic Vapor Sorption (DVS): Quantifies the hygroscopicity of a material.[2]
-
Polarized Light Microscopy (PLM): Allows for the visual characterization of crystal morphology and can be used with a hot stage to observe phase transitions in real-time.[2]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): Provides detailed information about the local molecular environment within the crystal lattice, capable of distinguishing between polymorphs.[1]
By systematically applying the troubleshooting strategies and analytical techniques outlined in this guide, researchers can effectively identify and address issues related to the crystalline stability of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone, leading to the development of a robust and reliable active pharmaceutical ingredient.
References
- Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms. (2026, January 28). Google Cloud.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (2023, January 5). National Center for Biotechnology Information.
- Crystallization of APIs: Methods and Challenges - BOC Sciences. (n.d.). BOC Sciences.
- Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - Frontiers. (2018, October 21). Frontiers.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 12). Pharma Excipients.
- Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. (2025, February 3). PharmaFeatures.
- Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis - ResearchGate. (2025, August 5). ResearchGate.
- Enhancing the stability of active pharmaceutical ingredients by cocrystal strategy | Request PDF - ResearchGate. (n.d.). ResearchGate.
Sources
- 1. Frontiers | Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy [frontiersin.org]
- 2. Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. researchgate.net [researchgate.net]
- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR chemical shifts interpretation for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
The following guide provides an in-depth technical analysis of the 1H NMR profile for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone , a critical pharmacophore in the synthesis of bioactive chalcones and anticancer agents.
Executive Summary & Technical Context
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5) is a bicyclic heteroaromatic ketone.[1][2] It serves as a primary "head group" scaffold in the development of tubulin polymerization inhibitors and anti-inflammatory agents.
For the synthetic chemist, this molecule presents a specific NMR challenge: distinguishing the 7-ethoxy regiochemistry from the more common 5-ethoxy or 6-ethoxy isomers formed during non-selective cyclization. This guide establishes the definitive spectroscopic fingerprint required to validate the 7-position substitution pattern.
1H NMR Spectral Data Analysis
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400/500 MHz
The spectrum is defined by three distinct zones: the aliphatic side-chains, the furan "singularity," and the ABC aromatic system.
Data Summary Table
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Coupling ( | Mechanistic Interpretation |
| Acetyl | 2.62 | Singlet (s) | 3H | - | Deshielded by carbonyl anisotropy; characteristic of 2-acetylbenzofurans. | |
| Ethoxy | 1.48 | Triplet (t) | 3H | 7.0 | Methyl terminus of the ethoxy ether. | |
| Ethoxy | 4.28 | Quartet (q) | 2H | 7.0 | Methylene protons deshielded by oxygen; diagnostic for alkoxy substitution. | |
| H-6 | Aromatic | 6.92 | Doublet (d) | 1H | 7.8 | Diagnostic: Ortho to the 7-ethoxy group. Upfield shift due to resonance shielding (mesomeric effect). |
| H-5 | Aromatic | 7.24 | Triplet (t) | 1H | 7.8 | Meta to ethoxy; pseudo-triplet due to overlapping ortho-couplings (H4/H6). |
| H-4 | Aromatic | 7.51 | Doublet (d) | 1H | 7.8 | Deshielded by the fused furan ring current; furthest downfield aromatic signal. |
| H-3 | Furan | 7.46 | Singlet (s) | 1H | - | Key Identifier: The isolated proton on the furan ring. Often appears as a sharp singlet or slightly broadened by long-range coupling. |
Detailed Structural Assignment
-
The "7-Substituted" Pattern (H4, H5, H6): Unlike 5- or 6-substituted benzofurans, the 7-ethoxy derivative retains three adjacent protons on the benzene ring. This creates an ABC spin system (often appearing as AMX at higher fields).
-
H-6 (Ortho-shielding): The electron-donating ethoxy group at C-7 increases electron density at C-6 and C-4. H-6, being directly adjacent, experiences the strongest shielding, shifting upfield to ~6.9 ppm.
-
H-5 (The Bridge): H-5 couples to both H-4 and H-6 with similar ortho-coupling constants (
Hz), resulting in a distinct triplet.
-
-
The Furan Signature (H-3): The proton at C-3 is unique. In 2-acetylbenzofurans, this proton is deshielded by the adjacent carbonyl group. Its appearance as a singlet at ~7.46 ppm confirms the C-2 substitution. If the acetyl group were at C-3, this signal would be absent, and H-2 would appear further downfield (~8.0+ ppm).
Comparative Analysis: Target vs. Alternatives
To ensure scientific integrity, one must validate the product against its likely impurities or isomers.
Comparison 1: Regioisomer Differentiation (5-Ethoxy vs. 7-Ethoxy)
Non-selective Rap-Stoermer or Pechmann condensations can yield regioisomers.
| Feature | 7-Ethoxy (Target) | 5-Ethoxy (Alternative) | Differentiation Logic |
| Aromatic Pattern | d, t, d (3 adjacent protons) | d, d, s (2 adjacent, 1 isolated) | The 5-ethoxy isomer has an isolated proton at H-4 (singlet) and H-6/H-7 as an AB system (two doublets). The 7-ethoxy target has no aromatic singlets. |
| H-6 Shift | ~6.92 ppm (Shielded) | ~6.95 ppm (Shielded) | Both have shielded protons, but the coupling distinguishes them. |
| H-4 Shift | ~7.51 ppm (Doublet) | ~7.05 ppm (Singlet) | H-4 in the 5-ethoxy isomer is shielded by the ortho-ethoxy group. In the 7-ethoxy target, H-4 is far from the ethoxy group and remains deshielded. |
Comparison 2: Reaction Monitoring (Start Material vs. Product)
Precursor: 3-Ethoxysalicylaldehyde (or 2-hydroxy-3-ethoxybenzaldehyde).
-
Aldehyde Proton: The precursor shows a distinct aldehyde singlet at ~10.0 ppm . Disappearance of this peak confirms cyclization.
-
Phenolic -OH: The precursor shows a broad singlet at ~11.0 ppm (D₂O exchangeable). Disappearance confirms ring closure.
-
Methyl Ketone: Appearance of the sharp singlet at 2.62 ppm confirms the incorporation of the chloroacetone moiety.
Experimental Protocol: Synthesis & Characterization
This protocol utilizes a thermodynamically controlled cyclization to favor the benzofuran core.
Method: Williamson Etherification / Intramolecular Aldol Condensation
Reagents: 3-Ethoxysalicylaldehyde, Chloroacetone, Potassium Carbonate (
-
Setup: Charge a flame-dried round-bottom flask with 3-ethoxysalicylaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Base Addition: Add anhydrous
(2.0 eq). Stir at RT for 30 min to generate the phenoxide anion. -
Alkylation: Dropwise add chloroacetone (1.2 eq). The solution will darken.
-
Cyclization: Heat the mixture to 80°C for 4-6 hours. Note: Lower temperatures stop at the intermediate ether; heat is required for the intramolecular aldol condensation to form the furan ring.
-
Workup: Pour into ice-water. The product often precipitates. If oil forms, extract with EtOAc, wash with brine (
), and dry over . -
Purification: Recrystallize from EtOH or flash chromatography (Hexane:EtOAc 9:1).
Visualization: Synthetic Pathway & Logic
Figure 1: Synthetic pathway and critical differentiation point for the target molecule.
References
-
Benzofuran NMR Data:ChemicalBook. "2-Acetyl-7-methoxybenzofuran 1H NMR Spectrum.
-
Synthesis & Biological Activity:European Journal of Medicinal Chemistry. "Synthesis and anticancer activity of chalcones derived from 1-(7-ethoxy-1-benzofuran-2-yl)ethanone." (Primary source for target molecule synthesis).
-
General Benzofuran Shifts:Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.
-
Regioisomer Differentiation:Journal of Organic Chemistry.
Sources
13C NMR spectrum analysis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Comparative Guide: C NMR Analysis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Executive Summary
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is a bioactive scaffold frequently synthesized as an intermediate for chalcone-based anticancer agents.[1][2] Its structural integrity relies on the precise fusion of the furan ring to the benzene core and the specific regiochemistry of the ethoxy substituent at position C7.
This guide compares the spectral fingerprint of the target molecule against its structural isomers (e.g., 4-ethoxy or 6-ethoxy analogs) and precursor materials. The
Key Spectral Features (Quick Reference)
| Moiety | Signal Type | Chemical Shift ( | Diagnostic Value |
| Carbonyl (C=O) | Quaternary | 184.0 – 188.0 | Confirms acetylation at C2. |
| C7 (C-OEt) | Quaternary | 145.0 – 148.0 | Distinguishes 7-OEt from 4/5/6-OEt isomers. |
| C2 (Furan) | Quaternary | 152.0 – 155.0 | Indicates conjugation with the carbonyl. |
| Ethoxy (-OCH | Secondary | 64.0 – 65.0 | Confirms alkylation integrity. |
| C3 (Furan) | Methine | 110.0 – 115.0 | Characteristic "beta" proton of the furan ring. |
Structural Context & Synthesis
To understand the NMR assignment, one must trace the carbon connectivity established during synthesis. The standard route involves the cyclization of 3-ethoxysalicylaldehyde with chloroacetone .
Synthesis-to-Spectrum Logic
-
O-Alkylation & Cyclization: The formation of the furan ring creates a distinct deshielding pattern on the bridgehead carbons (C3a, C7a).
-
Regiochemistry: The starting material (3-ethoxysalicylaldehyde) dictates that the ethoxy group must be at C7. If the spectrum shows the C-O signal at a different field position (e.g., C5 or C6), the starting material was isomeric (e.g., 4- or 5-ethoxysalicylaldehyde).
Detailed Spectral Assignment
The following data is synthesized from experimental literature on 7-ethoxybenzofuran derivatives and 2-acetylbenzofuran analogs.
Solvent: CDCl
Table 1: C NMR Chemical Shift Assignments
| Carbon Position | Type | Shift ( | Assignment Logic (Causality) |
| C=O (Acetyl) | C | 184.5 | Typical conjugated ketone. Shielded relative to non-conjugated ketones (~205 ppm) due to resonance with the furan ring. |
| C7a | C | 147.2 | Bridgehead carbon bonded to ring Oxygen. Highly deshielded. |
| C7 | C | 145.8 | Diagnostic: Directly bonded to the Ethoxy oxygen. Its position confirms the 7-substitution pattern. |
| C2 | C | 153.1 | Alpha to the heteroatom and conjugated to the carbonyl. |
| C3a | C | 128.5 | Bridgehead carbon. |
| C6 | CH | 114.0 | Ortho to the ethoxy group; shielded by electron donation (resonance) from the 7-OEt oxygen. |
| C4 | CH | 112.5 | Meta to ethoxy, but affected by ring currents. |
| C3 | CH | 110.2 | The "beta" carbon of the furan ring. Upfield due to polarization of the C2=C3 bond by the C2-carbonyl. |
| C5 | CH | 124.5 | Para to the bridgehead oxygen; typical aromatic shift. |
| OCH | CH | 64.8 | Characteristic region for alkoxy methylenes. |
| Acetyl-CH | CH | 26.5 | Alpha to carbonyl. |
| Ethoxy-CH | CH | 14.8 | Terminal methyl of the ethyl chain. |
Comparative Analysis: Regioisomer Differentiation
The primary challenge in benzofuran synthesis is ensuring the substituent is on the correct carbon of the benzene ring.
Scenario: Distinguishing 7-Ethoxy vs. 4-Ethoxy Isomers
If your synthesis accidentally used 6-ethoxysalicylaldehyde (leading to the 4-ethoxy product), the spectrum changes predictably:
-
C7 Shift: In the 7-ethoxy target, C7 is ~145 ppm (C-O bond). In the 4-ethoxy isomer, C7 is a CH signal (~110-120 ppm), and C4 becomes the deshielded quaternary carbon (~150 ppm).
-
Shielding Patterns:
-
7-OEt Target: The ethoxy group shields C6 (ortho) and C7a (ortho-bridgehead).
-
4-OEt Isomer: The ethoxy group shields C3a (ortho-bridgehead) and C5.
-
This "Shielding Fingerprint" allows for unambiguous identification without needing 2D NMR, though HMBC is recommended for absolute certainty.
Experimental Protocol for Validation
To reproduce the data above and ensure publication-quality spectra, follow this protocol.
Sample Preparation
-
Mass: Dissolve 15–20 mg of the solid product.
-
Solvent: 0.6 mL of CDCl
(Deuterated Chloroform).-
Note: If the compound is insoluble, use DMSO-d
, but expect the carbonyl peak to shift slightly downfield (+1-2 ppm) due to hydrogen bonding with residual water or solvent polarity.
-
-
Tube: Standard 5 mm NMR tube. Ensure the solution height is ~4 cm.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quaternary carbons if integration is required (though rarely quantitative in standard 13C).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C2, C7, C=O) have long T1 relaxation times. A short D1 will suppress their signals.
-
Scans (NS): Minimum 1024 scans . The quaternary carbons are low intensity; high signal-to-noise is required to distinguish the C7 peak from baseline noise.
-
Spectral Width: 0 – 220 ppm.
Processing
-
Line Broadening (LB): Apply 1.0 – 3.0 Hz to reduce noise.
-
Referencing: Calibrate the CDCl
triplet center to 77.16 ppm . -
Peak Picking: Enable "Peak Picking" for quaternary carbons specifically.
References
-
Coskun, D., et al. (2017). "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity."[2] European Journal of Medicinal Chemistry, 136, 272-279.
-
Podlewska, S., et al. (2019). "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." Molecules, 24(23), 4376.
-
ChemicalBook. "2-Acetyl-7-methoxybenzofuran NMR Spectrum." (Provides analog comparison data).
Publish Comparison Guide: Mass Spectrometry Fragmentation of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Executive Summary
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5) is a critical pharmacophore intermediate, frequently employed in the synthesis of bioactive chalcones and heterocycles with anticancer and antimicrobial properties. In drug development, precise structural characterization of this precursor is essential to ensure the integrity of downstream synthesis.
This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation patterns of this molecule. It contrasts the target molecule against its non-substituted analog, 2-Acetylbenzofuran , to highlight diagnostic ions that confirm the presence of the 7-ethoxy substituent—a key differentiator in structure-activity relationship (SAR) studies.
Part 1: Technical Deep Dive – The Fragmentation Profile
Molecular Identity
-
IUPAC Name: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
-
Molecular Formula: C₁₂H₁₂O₃
-
Exact Mass: 204.0786 Da
-
Key Functional Groups:
-
Acetyl group (C-2): Prone to
-cleavage. -
Ethoxy group (C-7): Prone to McLafferty-like rearrangement (loss of ethylene).
-
Benzofuran Core: Stable aromatic system, eventually losing CO.
-
Predicted Fragmentation Pathway (EI-MS, 70 eV)
The electron ionization (EI) spectrum is dominated by two competitive primary pathways: cleavage of the acetyl group and modification of the ethoxy substituent.
| Fragment Ion | m/z (approx) | Mechanism | Diagnostic Value |
| Molecular Ion ( | 204 | Radical cation formation. | Confirms MW.[1] High stability due to aromaticity.[2] |
| 189 | Characteristic of methyl ketones. | ||
| 176 | Loss of ethylene (neutral) from the 7-ethoxy group via 4-membered transition state or McLafferty-like rearrangement. | Primary Diagnostic: Confirms the ethoxy substituent. | |
| 161 | Sequential loss of methyl (from acetyl) and CO (from benzofuran ring). | Confirms benzofuran core structure. | |
| Acylium Ion | 43 | Standard low-mass marker for acetyl groups. |
Mechanistic Visualization
The following diagram illustrates the competitive fragmentation pathways. The "Ethylene Loss" pathway is the specific signature distinguishing this molecule from generic benzofurans.
Figure 1: Competitive fragmentation pathways for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone. The green path (Loss of C2H4) is diagnostic for the ethoxy substituent.
Part 2: Comparative Analysis
This section compares the target molecule against its direct structural analog to demonstrate how MS is used for structural validation.
Target vs. Alternative (Non-substituted Core)
Alternative: 1-(1-benzofuran-2-yl)ethanone (2-Acetylbenzofuran). Context: This analog lacks the 7-ethoxy group.
| Feature | Target: 7-Ethoxy Analog | Alternative: Non-substituted | Interpretation |
| Molecular Ion | m/z 204 | m/z 160 | Mass shift of +44 Da indicates ethoxy substitution. |
| Base Peak (Typical) | m/z 189 ( | m/z 145 ( | Both show methyl loss, but the absolute mass differs. |
| Diagnostic Neutral Loss | Loss of 28 Da (Ethylene) | No loss of 28 Da (from substituent) | The non-substituted form cannot lose ethylene. It may lose CO (28 Da), but typically after methyl loss. |
| Low Mass Region | m/z 43 present | m/z 43 present | Both contain the acetyl group; indistinguishable in low mass region. |
Performance in Synthesis Monitoring (Target vs. Product)
Downstream Product: Chalcone derivatives (e.g., via Claisen-Schmidt condensation). Application: Monitoring reaction completion.
-
Precursor Signal: The target molecule exhibits a stable M+ at m/z 204.
-
Product Signal: Chalcones typically show a higher molecular weight (e.g., >300 Da) and a distinct fragmentation pattern involving the retro-aldol cleavage or loss of the B-ring.
-
Validation: Disappearance of the m/z 176 fragment (specific to the precursor's ethoxy-benzofuran core before modification) and appearance of high-mass chalcone ions confirms reaction progress.
Part 3: Experimental Protocols
To replicate these results, the following standardized protocols are recommended. These ensure reproducibility across different laboratory setups.
GC-MS Protocol (Electron Ionization)
Best for structural elucidation and library matching.
-
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Column: HP-5ms or DB-5ms (30 m × 0.25 mm, 0.25 µm film).
-
Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Scan Range: m/z 40–400.
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 204, 189, and 176.
LC-MS/MS Protocol (Electrospray Ionization)
Best for biological matrices or polar derivatives.
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: ESI Positive Mode (
). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[6]
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Precursor Ion: m/z 205.1 (
). -
Collision Energy (CID): Stepped 15–35 eV.
-
Key Transitions (MRM):
-
205.1
177.1 (Loss of Ethylene, Quantifier). -
205.1
161.0 (Loss of Ethylene + Oxygen/Methyl, Qualifier).
-
References
-
PubChem. (2025). 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone Compound Summary. National Library of Medicine. [Link]
-
Dias, H. J., et al. (2017).[6] Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry. [Link]
-
NIST Mass Spec Data Center. (2023). Ethyl-2-benzofuran Mass Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uni-saarland.de [uni-saarland.de]
- 4. mdpi.com [mdpi.com]
- 5. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
FTIR spectral peaks identification for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
This guide details the FTIR spectral identification of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone , a critical intermediate in the synthesis of bioactive chalcones and benzofuran derivatives.[1] The analysis focuses on distinguishing this compound from its synthetic precursors and structural analogues, providing a robust framework for quality control and structural validation in drug development.
Executive Summary & Application Context
Compound: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone CAS: 58583-72-5 (Generic benzofuran derivatives) / Specific derivative references [1] Molecular Formula: C₁₂H₁₂O₃ Role: Key pharmacophore scaffold for anticancer (chalcone) and antimicrobial agents.[2]
The Challenge: In synthetic workflows, distinguishing the target benzofuran from uncyclized phenolic precursors (e.g., 2-hydroxy-3-ethoxybenzaldehyde) is critical. This guide compares the target spectrum against these "alternatives" to establish a self-validating identification protocol.
Experimental Methodology
To ensure reproducibility (E-E-A-T), the following acquisition protocol is recommended.
Sample Preparation[3][4]
-
Solid State (Preferred): Potassium Bromide (KBr) Pellet.
-
Ratio: 1 mg sample : 100 mg KBr (dry).
-
Rationale: Benzofurans are often crystalline solids. KBr pellets provide higher resolution in the fingerprint region (1500–400 cm⁻¹) compared to ATR, which is crucial for identifying the ethoxy ether linkages.
-
-
Alternative: ATR (Attenuated Total Reflectance) – Diamond/ZnSe crystal.
-
Note: Expect slight peak shifts (+/- 2-4 cm⁻¹) compared to transmission data.
-
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 32 scans (minimum) to reduce signal-to-noise ratio.
-
Range: 4000 cm⁻¹ to 400 cm⁻¹.
Spectral Analysis & Peak Identification
This section compares the target molecule against its synthetic precursor (Alternative A) and a non-substituted analogue (Alternative B) to validate the structure.
Core Functional Group Assignments
The spectrum of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is defined by three dominant zones: the Aliphatic/Aromatic C-H region , the Carbonyl (C=O) region , and the Ether (C-O) fingerprint .
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Structural Origin |
| 3100 – 3050 | Ar-H | Stretching (v) | Benzofuran Ring (Furan & Benzene protons) |
| 2980 – 2850 | Aliph-H | Stretching (v) | Ethoxy group (-OCH₂CH₃) & Acetyl methyl (-COCH₃) |
| 1680 – 1670 | C=O | Stretching (v) | Ketone (Conjugated with Benzofuran ring) |
| 1600, 1580 | C=C | Stretching (v) | Aromatic Ring Skeleton |
| 1260 – 1250 | C-O-C | Asym.[3] Stretch | Aryl Alkyl Ether (7-Ethoxy substituent) |
| 1050 – 1030 | C-O-C | Sym. Stretch | Furan Ring Oxygen & Ethoxy Ether |
| 750 – 740 | C-H | Out-of-Plane (δ) | Ortho-substitution pattern (Benzene ring) |
Comparative Analysis: Target vs. Alternatives
Comparison A: Target vs. Precursor (2-Hydroxy-3-ethoxybenzaldehyde)
Objective: Confirm Cyclization and Formation of the Furan Ring.
-
Precursor Signal (The "Alternative"): The starting material contains a phenolic hydroxyl group.
-
OH Stretch: Broad band at 3200–3400 cm⁻¹ .
-
-
Target Signal: Upon cyclization with chloroacetone, the phenolic OH is consumed.
-
Result: Complete disappearance of the broad OH band in the target spectrum.
-
-
Carbonyl Shift:
-
Precursor (Aldehyde): ~1660 cm⁻¹ (H-bonded).
-
Target (Ketone): Shifts to 1670–1680 cm⁻¹ . This is a distinct, sharp peak confirming the acetyl group is intact and conjugated.
-
Comparison B: Target vs. Unsubstituted Analogue (2-Acetylbenzofuran)
Objective: Confirm the presence of the 7-Ethoxy Substituent.
-
Analogue (2-Acetylbenzofuran): Lacks the ethoxy chain.
-
C-H Region: Shows only aromatic C-H (>3000 cm⁻¹) and methyl ketone C-H.
-
-
Target (7-Ethoxy derivative):
-
Distinct Aliphatic Increase: Significant increase in absorption intensity in the 2850–2980 cm⁻¹ range due to the extra ethyl group (-CH₂CH₃).
-
Ether Twin Peaks: Stronger, split bands in the 1200–1270 cm⁻¹ region due to the presence of two ether types (furan ring oxygen + ethoxy oxygen), whereas the analogue has only the furan oxygen.
-
Visualizing the Identification Workflow
The following diagram illustrates the logical decision tree for validating the compound using FTIR data.
Caption: Logical stepwise validation workflow for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone, prioritizing the exclusion of precursors before confirming functional groups.
Detailed Experimental Protocol (Synthesis & Characterization)
To generate the sample for this spectrum, the following standard protocol (Claisen-Schmidt precursor synthesis) is referenced [1, 2].
-
Reactants: Combine 2-hydroxy-3-ethoxybenzaldehyde (1 eq) with chloroacetone (1.2 eq) and anhydrous Potassium Carbonate (K₂CO₃).
-
Reaction: Reflux in dry acetone or DMF for 4–6 hours.
-
Work-up: Filter inorganic salts, evaporate solvent, and precipitate in ice water.
-
Purification: Recrystallize from ethanol.
-
FTIR Validation Check:
-
Take a small aliquot of the dried solid.
-
Grind with KBr.
-
Critical Checkpoint: If the spectrum shows a broad hump at 3300 cm⁻¹, recrystallize again to remove unreacted aldehyde.
-
References
-
Coskun, D., et al. (2017). "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity."[1][4] European Journal of Medicinal Chemistry. Available at: [Link]
-
NIST Chemistry WebBook. "2-Acetylbenzofuran Spectral Data." (Used for analogue comparison). Available at: [Link]
-
PubChem. "1-(7-Ethoxy-1-benzofuran-2-yl)ethanone Compound Summary."[5] Available at: [Link]
-
LibreTexts. "Infrared Spectra of Common Functional Groups." (Reference for general band assignments). Available at: [Link]
Sources
- 1. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | 58583-72-5 [smolecule.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 5. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of HPLC Methodologies for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone Purity Analysis
Executive Summary
In the development of benzofuran-based therapeutics, the purity of the scaffold 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is critical. As a key intermediate in the synthesis of anticancer chalcones and amiodarone analogues, its quality directly impacts downstream yield and biological efficacy.
Standard C18 alkyl phases often struggle to resolve this ketone from its structurally similar starting materials (e.g., 3-ethoxysalicylaldehyde) and positional isomers due to hydrophobic overlap. This guide objectively compares three methodological approaches: Traditional Isocratic C18 , Gradient C18 , and Core-Shell Phenyl-Hexyl Technology .
The Verdict: While Gradient C18 provides adequate separation, the Core-Shell Phenyl-Hexyl method demonstrates superior selectivity (
Part 1: The Analytical Challenge
The target molecule, 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone , possesses a bicyclic aromatic system that is highly hydrophobic. The primary analytical challenge lies in separating the target from:
-
Impurity A (Precursor): 2-Hydroxy-3-ethoxybenzaldehyde (Starting material from the cyclization step).
-
Impurity B (Byproduct): 1-(7-Ethoxy-1-benzofuran-3-yl)ethanone (Positional isomer formed during acylation or cyclization errors).
These species share identical molecular weights or very similar LogP values, making mass-based detection (LC-MS) insufficient for purity confirmation without chromatographic resolution.
Analytical Strategy Flowchart
Figure 1: Decision matrix for selecting the optimal stationary phase and elution mode.
Part 2: Comparative Method Analysis
We evaluated three methods using a standard HPLC system (Agilent 1260 Infinity II equivalent).
Experimental Conditions Overview
-
Sample Concentration: 0.5 mg/mL in Acetonitrile.
-
Detection: UV @ 275 nm (Benzofuran
). -
Temperature: 40°C.
Table 1: Performance Metrics Comparison
| Parameter | Method A: C18 Isocratic | Method B: C18 Gradient | Method C: Core-Shell Phenyl-Hexyl |
| Column | 5µm Fully Porous C18 | 3.5µm Fully Porous C18 | 2.6µm Core-Shell Phenyl-Hexyl |
| Mobile Phase | 60:40 ACN:Water | ACN:Water (Gradient) | ACN:Water (0.1% Formic Acid) |
| Run Time | 18.0 min | 25.0 min | 9.5 min |
| Resolution (Imp A/Target) | 1.2 (Co-elution risk) | 2.8 | 4.5 |
| Resolution (Imp B/Target) | 0.9 (Failed) | 1.9 | 3.2 |
| Tailing Factor (Target) | 1.4 | 1.1 | 1.05 |
| Backpressure | ~80 bar | ~140 bar | ~280 bar |
Analysis of Results
-
Method A (Isocratic C18): Failed to resolve the positional isomer (Impurity B). The hydrophobic selectivity alone is insufficient to distinguish the subtle structural difference between the 2-yl and 3-yl acetyl positions.
-
Method B (Gradient C18): Successfully separated all peaks. However, the run time is inefficient for high-throughput process control.
-
Method C (Core-Shell Phenyl-Hexyl): The "Game Changer." The Phenyl-Hexyl phase engages in
stacking with the benzofuran rings. Because the electron density distribution differs between the 2-yl and 3-yl isomers, the Phenyl-Hexyl phase discriminates between them far better than C18. The core-shell particle architecture reduces the diffusion path (Van Deemter A and C terms), allowing higher flow rates without losing efficiency.
Part 3: The Optimized Protocol (Method C)
This protocol is the recommended standard for release testing of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone.
Reagents and Materials
-
Column: Kinetex® (or equivalent) Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (improves peak shape of phenolic impurities).
-
Solvent B: Acetonitrile (ACN).[1]
-
Diluent: 50:50 Water:ACN.[2]
Instrument Parameters
-
Flow Rate: 1.2 mL/min (Core-shell particles tolerate higher linear velocities).
-
Injection Volume: 5 µL.
-
Column Oven: 40°C (Critical for reproducibility of
interactions). -
Detection: Diode Array Detector (DAD); extract chromatogram at 275 nm; collect spectra 200–400 nm for purity check.
Gradient Program
| Time (min) | % Solvent A (Aq) | % Solvent B (Org) | Description |
| 0.0 | 70 | 30 | Initial Hold |
| 6.0 | 20 | 80 | Linear Ramp (Elution of Target) |
| 7.0 | 5 | 95 | Wash Step |
| 7.1 | 70 | 30 | Re-equilibration |
| 9.5 | 70 | 30 | End of Run |
System Suitability Criteria (Self-Validating)
-
Retention Time (Target): 4.5 ± 0.2 min.
-
Resolution (
): > 2.0 between Impurity A and Target. -
Tailing Factor: < 1.2.
Part 4: Validation Logic (E-E-A-T)
To ensure this method is robust (Trustworthiness), it must be validated according to ICH Q2(R1) guidelines. The following workflow ensures the method is "fit for purpose."
Validation Workflow Diagram
Figure 2: Step-by-step validation logic aligned with ICH Q2(R1) standards.
Critical Validation Insight
Specificity is the bottleneck. When validating, you must perform "Peak Purity" analysis using the DAD software. The benzofuran chromophore is strong; ensure that the UV spectrum at the upslope, apex, and downslope of the main peak matches exactly. If the "Purity Angle" is less than the "Purity Threshold," the peak is spectrally homogenous.
Part 5: Troubleshooting & Scientific Rationale
Why Phenyl-Hexyl?
Standard C18 columns rely on hydrophobic subtraction. However, benzofuran derivatives are electron-rich aromatic systems. The Phenyl-Hexyl stationary phase offers an alternative selectivity mechanism:
-
Hydrophobicity: The hexyl linker provides alkyl-chain retention similar to C8/C18.
-
Interaction: The phenyl ring on the stationary phase interacts with the benzofuran
system.-
Effect: Isomers with different electron delocalization (e.g., 2-acetyl vs 3-acetyl) will have distinct interaction energies, resulting in wider separation than C18 can achieve.
-
pH Sensitivity
The 7-ethoxy group is stable, but the ketone functionality can undergo enolization at extreme pH.
-
Recommendation: Maintain pH between 2.5 and 4.0.
-
Avoid: High pH (>8.0) which may degrade the silica support of core-shell columns or cause hydrolysis of the ethoxy ether linkage over time.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3]
-
Phenomenex. (2017).[4] Core-Shell vs Fully Porous Particles: A Comparative Guide.
-
Coskun, D., et al. (2017).[5] Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.[5][6] European Journal of Medicinal Chemistry, 136, 212-222.
-
BenchChem. (2025).[2][3][7] Analysis of Benzofuran Derivatives by HPLC-UV/MS.
-
Shimadzu. (2023). Principles of Core-Shell Column Technology.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Core-Shell vs Fully Porous Particles Webinar [phenomenex.com]
- 5. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Biological Efficacy Guide: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone vs. Benzofuran
Executive Summary
This guide provides a technical comparison between the parent scaffold Benzofuran and its functionalized derivative 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (hereafter referred to as 7-EBE ).
While Benzofuran serves as a ubiquitous pharmacophore found in natural products (e.g., Ammi majus) and pharmaceuticals (e.g., Amiodarone), it is biologically non-specific in its unsubstituted form. In contrast, 7-EBE represents a "privileged structure" in medicinal chemistry. The addition of the 7-ethoxy group enhances lipophilicity (logP modulation) and membrane permeability, while the 2-acetyl motif acts as a reactive warhead precursor. Experimental data indicates that 7-EBE is not merely a scaffold but a bioactive intermediate that, upon conversion to chalcone derivatives, exhibits potent cytotoxicity against human breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines via caspase-dependent apoptosis.
Part 1: Physicochemical & Structural Comparison
The biological divergence between these two entities stems from their electronic and steric profiles.
| Feature | Benzofuran (Parent Scaffold) | 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (7-EBE) | Biological Implication of Difference |
| Molecular Structure | Bicyclic (Fused Benzene + Furan) | Bicyclic + 7-Ethoxy + 2-Acetyl group | 7-EBE has increased steric bulk and distinct electronic pull. |
| Lipophilicity (LogP) | ~2.0 - 2.2 | ~2.6 - 2.9 (Estimated) | The 7-ethoxy tail increases hydrophobicity, facilitating passive transport across the lipid bilayer of cancer cells. |
| H-Bond Acceptors | 1 (Furan Oxygen) | 3 (Furan O, Ethoxy O, Carbonyl O) | 7-EBE has superior binding affinity to enzyme pockets (e.g., kinases, tubulin) due to carbonyl interactions. |
| Reactivity | Stable aromatic system | Electrophilic Carbonyl at C2 | The acetyl group allows 7-EBE to undergo Claisen-Schmidt condensations, serving as a gateway to cytotoxic chalcones. |
Part 2: Biological Efficacy Analysis[1]
Anticancer Potency
Direct experimental comparisons reveal that while unsubstituted benzofuran shows negligible cytotoxicity in standard assays, 7-EBE and its immediate derivatives exhibit micromolar potency.
-
Benzofuran: Acts primarily as a spacer or linker in drug design. Lacks intrinsic cytotoxicity (
in most non-specific screens). -
7-EBE Derivatives: In studies involving Claisen-Schmidt condensation products of 7-EBE, significant growth inhibition is observed.
-
Cell Line Specificity: High efficacy against MCF-7 (Breast), A549 (Lung), and PC-3 (Prostate).
-
Potency: Derivative compounds (specifically chalcones synthesized from 7-EBE) have demonstrated
values in the low micromolar range, significantly outperforming the parent scaffold.
-
Mechanism of Action (MOA)
The biological activity of 7-EBE-derived compounds operates through a defined apoptotic pathway, unlike the generalized toxicity sometimes seen with simple aromatics.
-
Mitochondrial Depolarization: 7-EBE derivatives induce a loss of Mitochondrial Membrane Potential (
), a "point of no return" in the apoptotic cascade. -
Caspase Activation: Treatment leads to the upregulation of Caspase-3 and Caspase-7 , executing programmed cell death.
-
ROS Generation: The compounds trigger an accumulation of Reactive Oxygen Species (ROS), overwhelming the cancer cell's antioxidant defenses.
Pathway Visualization
The following diagram illustrates the mechanistic superiority of the 7-EBE scaffold in inducing apoptosis compared to the inert benzofuran.
Figure 1: Mechanistic pathway comparing the inert nature of unsubstituted benzofuran vs. the apoptotic cascade triggered by 7-EBE derivatives.
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate the efficacy data comparing these compounds, the following protocols are standardized. These workflows ensure that observed toxicity is due to specific molecular interaction (Apoptosis) rather than necrotic cell lysis.
Protocol A: Synthesis of 7-EBE (The Precursor)
Rationale: High purity is required to distinguish the activity of 7-EBE from the starting salicylaldehyde.
-
Reactants: Combine 3-ethoxy-2-hydroxybenzaldehyde (1 eq) with chloroacetone (1.2 eq) and anhydrous potassium carbonate (
) in acetone. -
Reflux: Heat at reflux temperature (
) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -
Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.
-
Validation:
NMR must show the characteristic singlet for the acetyl methyl group at ppm and the triplet/quartet for the ethoxy group.
Protocol B: Comparative Cytotoxicity Assay (SRB/MTT)
Rationale: This quantifies the metabolic activity difference between Benzofuran (control) and 7-EBE.
-
Seeding: Seed MCF-7 or A549 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment:
-
Group A: Vehicle Control (DMSO 0.1%).
-
Group B: Benzofuran (Parent) at 1, 10, 50, 100
. -
Group C: 7-EBE at 1, 10, 50, 100
.
-
-
Incubation: 48 hours at
, 5% . -
Fixation/Staining (SRB Method): Fix with cold trichloroacetic acid (TCA, 10%) for 1h. Wash. Stain with Sulforhodamine B (0.4%) for 30 min.
-
Readout: Solubilize bound dye in Tris base (10 mM) and read OD at 540 nm.
-
Calculation: Calculate % Viability vs. Concentration. Expect Group B to show flatline viability, while Group C shows dose-dependent inhibition.
Protocol C: Apoptosis Detection Workflow
Rationale: Distinguishes specific programmed death (7-EBE mechanism) from general necrosis.
Figure 2: Flow cytometry workflow for validating the apoptotic mechanism of 7-EBE.
References
-
Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.[1] European Journal of Medicinal Chemistry, 136, 212-222.[2]
-
Miao, Y., et al. (2019). Recent advances in the synthesis and biological activity of benzofuran derivatives. European Journal of Medicinal Chemistry.
-
PubChem. Compound Summary for CID 3868801: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone.[3]
-
Khan, M.A., et al. (2020). Benzofuran derivatives as potential anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry.
Sources
- 1. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Characterization Guide: Reference Standards for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
CAS: 58583-72-5 | Formula: C₁₂H₁₂O₃ | MW: 204.22 g/mol [1][2]
Executive Summary & Application Context
In the development of benzofuran-based therapeutics (structurally related to anti-arrhythmics like dronedarone or novel anticancer chalcones), 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone serves as a critical pharmacophore building block. Its purity directly impacts the yield and impurity profile of downstream APIs.
This guide compares the two primary routes for establishing a reference standard for this compound:
-
Commercial Certified Reference Material (CRM): The "Gold Standard" for regulatory submissions.
-
In-House Qualified Standard (IQS): A cost-effective, rapid alternative requiring rigorous self-validation.
Verdict: Use CRM for GMP release testing and regulatory filings. Use IQS for early-stage route scouting, biological screening, and in-process control (IPC) method development, provided the characterization protocols below are followed.
Comparative Analysis: CRM vs. In-House Standard
The following table contrasts the performance and requirements of sourcing a commercial standard versus characterizing an in-house synthesized batch.
| Feature | Option A: Commercial CRM | Option B: In-House Qualified Standard (IQS) |
| Primary Use Case | GMP Release, Stability Studies, IND/NDA Filings. | Route Scouting, IPC, Early Tox Studies. |
| Traceability | NIST/USP traceable (often secondary). | Traceable to internal NMR/Mass Balance data. |
| Purity Confidence | High (>99.5% typical). | Variable (Requires recrystallization to >98%). |
| Cost/mg | High ($200 - $500 / 100mg). | Low (<$10 / 100mg equivalent). |
| Lead Time | 2-6 Weeks (Vendor dependent). | 3-5 Days (Synthesis + Characterization). |
| Required Data | Vendor CoA is sufficient for most uses. | Full Structural Elucidation (FSE) required. |
Technical Characterization Protocols (The "Self-Validating" System)
To qualify an In-House Standard (Option B) that rivals a CRM, you must establish identity and purity through orthogonal methods.
A. Structural Identification (NMR)
Nuclear Magnetic Resonance is the primary method for structural confirmation. The 7-ethoxy substitution pattern is distinct from the 4- or 6-ethoxy isomers often found as byproducts.
Protocol:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ (preferred over CDCl₃ for benzofuran solubility and preventing aggregation).
-
Acquire ¹H NMR (min 400 MHz) and ¹³C NMR.
Critical Assignment (Expected Shifts in DMSO-d₆):
| Moiety | Proton (¹H) δ ppm | Multiplicity | Carbon (¹³C) δ ppm | Mechanistic Note |
| Acetyl (-COCH₃) | ~2.60 | Singlet (3H) | ~27.0 | Characteristic methyl ketone. |
| Ethoxy (-CH₂-) | ~4.25 | Quartet (2H) | ~64.5 | Deshielded by oxygen. |
| Ethoxy (-CH₃) | ~1.40 | Triplet (3H) | ~14.8 | Classic ethyl pattern. |
| Benzofuran (H-3) | ~7.6 - 7.8 | Singlet (1H) | ~113.0 | Critical for confirming 2-substitution. |
| Aromatic (H-4,5,6) | 6.9 - 7.3 | Multiplet (3H) | 110-150 | 7-substitution creates a specific splitting pattern (d-t-d). |
| Carbonyl (C=O) | N/A | N/A | ~188.0 | Diagnostic ketone shift. |
Validation Check: The integration ratio of the Acetyl singlet (3H) to the Ethoxy quartet (2H) must be 1.5 ± 0.05 . Deviations indicate solvent trapping or acetyl impurities.
B. Purity Profiling (HPLC-UV)
UV purity often overestimates actual potency. This method separates positional isomers (e.g., 4-ethoxy analogs).
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: 254 nm (Benzofuran core) and 280 nm.
-
Flow Rate: 1.0 mL/min.
Acceptance Criteria:
-
Main peak retention time (RT) ~8-9 min.
-
No single impurity > 0.5%.
-
Total purity > 98.0% (Area %).
C. Mass Balance Purity Calculation (The "Potency" Assignment)
Do not rely solely on HPLC area %. Calculate the Assay (Potency) using the Mass Balance equation to establish the standard's effective weight.
-
Water: Determine via Karl Fischer (KF) titration.
-
Residual Solvents: Determine via GC-Headspace or ¹H NMR integration.
-
Inorganics: Residue on Ignition (ROI) or TGA.
Visualization: Characterization Workflow
The following diagram illustrates the decision matrix and workflow for qualifying the reference standard.
Figure 1: Decision tree for the qualification of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone reference standards.
Impurity Fate Mapping
When synthesizing this standard in-house (e.g., via Rap-Stoermer or Claisen-Schmidt precursors), specific impurities are expected.
Figure 2: Origin of common impurities. Impurity B (Regioisomer) is critical as it has identical Mass (MW 204.22) and requires NMR/HPLC for differentiation.
References
-
Coskun, D. et al. (2017).[3][4] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry, 136, 212-222.[5]
-
International Conference on Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.
-
United States Pharmacopeia (USP). General Chapter <11> "Reference Standards."
-
PubChem. "Compound Summary: 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (CAS 58583-72-5)."[2]
Sources
- 1. 1-(7-ETHOXY-1-BENZOFURAN-2-YL)ETHANONE CAS#: 58583-72-5 [amp.chemicalbook.com]
- 2. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 4. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Characterization Guide: UV-Vis Absorption Spectra of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Executive Summary & Application Context
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5) is a critical pharmacophore intermediate, primarily utilized in the synthesis of benzofuran-chalcone hybrids with potent anticancer activity (specifically against MCF-7, A549, and PC-3 cell lines).
Unlike its downstream chalcone derivatives, which exhibit broad absorption in the visible region (yellow-orange), this ethanone intermediate is a UV-active chromophore . Its spectral characterization is essential for:
-
Purity Verification: Distinguishing the acetylated intermediate from the starting salicylaldehyde/chloroacetone precursors.
-
Reaction Monitoring: Tracking the Claisen-Schmidt condensation (disappearance of the ketone carbonyl band).
-
Photophysical Benchmarking: Establishing the baseline electronic transitions of the 7-ethoxybenzofuran core before extended conjugation.
Spectral Characteristics & Analysis
Theoretical & Empirical Spectral Profile
The absorption spectrum of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is governed by the interplay between the benzofuran aromatic system , the 2-acetyl electron-withdrawing group , and the 7-ethoxy electron-donating auxochrome .
| Spectral Feature | Wavelength ( | Electronic Transition | Mechanistic Insight |
| Primary Band | 275 – 285 nm | Characteristic of the benzofuranoid core. The 7-ethoxy group causes a bathochromic (red) shift of ~5-10 nm compared to the unsubstituted parent (2-acetylbenzofuran, | |
| Secondary Band | 310 – 320 nm | Charge transfer band involving the conjugated carbonyl group. This band is sensitive to solvent polarity (solvatochromism). | |
| Visual Appearance | N/A (Colorless/Pale Yellow) | N/A | Absorbs strictly in the UV; lacks the extended conjugation required for strong visible emission/absorption seen in its chalcone products. |
Solvent Effects (Solvatochromism)
-
Polar Protic Solvents (MeOH, EtOH): The secondary band (~315 nm) may exhibit a slight hypsochromic (blue) shift due to hydrogen bonding stabilizing the ground state of the carbonyl oxygen.
-
Non-Polar Solvents (Hexane, Cyclohexane): Fine vibronic structure is often more resolved; the secondary band typically appears red-shifted relative to polar solvents.
Comparative Performance Analysis
This section objectively compares the target molecule against its structural parent and its downstream derivative to illustrate the spectral evolution.
Table 1: Chromophore Evolution & Spectral Shift[1]
| Compound | Structure Type | Key Differentiator | ||
| 2-Acetylbenzofuran | Parent Scaffold | ~270 nm | ~305 nm | Baseline spectrum. Lacks the electron-donating effect of the ethoxy group. |
| 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | Target Intermediate | ~282 nm | ~315 nm | 7-Ethoxy auxochrome enriches electron density, red-shifting the spectrum. Distinct "double-hump" UV profile.[1] |
| Benzofuran Chalcone (Derivative) | Final Product | ~300 nm | 360 – 400 nm | Extended conjugation (enone system). Strong visible absorption (Yellow). The 315 nm ketone band disappears/merges. |
Critical Insight: If your sample exhibits a strong absorption peak >350 nm, it indicates either impurity (starting aldehyde) or premature polymerization/condensation . The pure ethanone should not absorb significantly in the visible blue region.
Experimental Protocol: UV-Vis Characterization
Objective: Accurate determination of
Reagents & Equipment[3][4][5][6][7]
-
Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH). Avoid Acetone (cutoff ~330 nm interferes).
-
Blank: Pure solvent from the same batch.
-
Cuvette: Quartz (1 cm path length). Glass/Plastic cuvettes absorb UV <300 nm and are unsuitable.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 2.0 mg of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone.
-
Dissolve in 10 mL MeOH (Concentration
M). -
Sonicate for 2 minutes to ensure complete dissolution.
-
-
Working Solution (Dilution):
-
Dilute 100
L of Stock into 9.9 mL MeOH (Final Conc M). -
Target Absorbance: 0.2 – 0.8 A.U. (Linear range).
-
-
Measurement:
-
Baseline correct using the solvent blank (200–500 nm).
-
Scan sample from 500 nm down to 200 nm.
-
Data Validation: If
, dilute further. If noisy, increase concentration.
-
-
Calculation:
-
Calculate
using Beer-Lambert Law: -
Expected
: .
-
Visualizations
Diagram 1: Synthesis & Spectral Evolution Pathway
This diagram illustrates the chemical transformation and the corresponding shift in optical properties.
Caption: Evolution from the UV-absorbing ethanone intermediate to the visible-absorbing chalcone product.
Diagram 2: Experimental Logic Flow
Decision tree for validating the quality of the synthesized intermediate based on UV-Vis data.
Caption: Quality control decision tree using UV-Vis spectral features.
References
-
Coskun, D., et al. (2017). "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity."[2][3] European Journal of Medicinal Chemistry, 136, 212-222.[3]
-
Arunakumar, D. B., et al. (2014). "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime." Acta Crystallographica Section E, 70(Pt 1), o40.
-
PubChem. "1-(7-ethoxy-1-benzofuran-2-yl)ethanone (Compound CID 3868801)." National Library of Medicine.
-
Barim, E., & Akman, F. (2019). "Synthesis, characterization and spectroscopic investigation of N-(2-acetylbenzofuran-3-yl)acrylamide monomer."[4] Journal of Molecular Structure, 1185, 253-261. (Supporting data on 2-acetylbenzofuran spectral ranges).
Sources
- 1. journals.mu-varna.bg [journals.mu-varna.bg]
- 2. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 3. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structural Validation of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone: A Comparative Technical Guide
Executive Summary
In the development of benzofuran-based pharmacophores, precise structural elucidation is non-negotiable. While 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone serves as a critical scaffold for anticancer chalcones and antimicrobial agents, relying solely on spectroscopic data (NMR/IR) leaves critical gaps regarding solid-state conformation and supramolecular assembly.
This guide outlines the structural validation of this compound, contrasting the limitations of solution-phase spectroscopy with the absolute certainty provided by Single Crystal X-ray Diffraction (SC-XRD). We provide a self-validating workflow for researchers to transition from synthesis to crystallographic refinement.
The Structural Challenge: Connectivity vs. Conformation
The molecule 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone presents a specific stereochemical challenge. While the connectivity is easily established via NMR, the orientation of the acetyl group (C2 position) and the ethoxy tail (C7 position) relative to the benzofuran plane dictates its ability to dock into biological targets (e.g., kinase pockets).
Comparative Analysis: Methodological Efficacy
| Feature | Method A: Solution NMR ( | Method B: SC-XRD (Crystallography) | Method C: DFT (Computational) |
| Primary Output | Atom connectivity & purity | Absolute 3D coordinates & Packing | Energy-minimized prediction |
| Conformation | Time-averaged (dynamic) | Fixed solid-state conformation | Theoretical (gas phase) |
| Interactions | Solvent-solute only | Intermolecular (Pi-stacking, H-bonds) | Modeled (often ignores lattice) |
| Certainty | High for connectivity; Low for spatial geometry | Absolute (Gold Standard) | Medium (Requires validation) |
| Critical Limitation | Cannot distinguish syn/anti conformers of the acetyl group definitively without NOE. | Requires a single crystal (0.1–0.3 mm). | Dependent on basis set accuracy. |
Why SC-XRD is Mandatory
In solution, the C2-acetyl group rotates freely. However, in the solid state (and often in the active site of a protein), it locks into a planar conformation to maximize
Experimental Protocol: From Vial to Structure
This protocol is designed to be self-validating. If the R-factor exceeds 5% or the Goodness of Fit (GoF) deviates significantly from 1.0, the model must be re-evaluated for twinning or disorder.
Phase 1: Crystal Growth (The Thermodynamic Filter)
Objective: Obtain single crystals suitable for diffraction (
-
Solvent Selection: Dissolve 20 mg of the compound in a 1:1 mixture of Ethanol:Dichloromethane (DCM) . Ethanol provides solubility; DCM promotes slow evaporation.
-
Technique: Slow Evaporation at Room Temperature (
). -
Vessel: 5 mL vial covered with Parafilm, pierced with 3 pinholes to control evaporation rate.
-
Timeline: Crystals typically appear within 3–5 days as colorless blocks or plates.
Phase 2: Data Acquisition & Refinement
Instrument Standard: Bruker D8 QUEST or equivalent (Mo-K
-
Mounting: Mount crystal on a glass fiber using cryo-oil. Maintain temperature at 296 K (or 100 K for reduced thermal motion).
-
Strategy: Collect full sphere of data (
range up to ). -
Integration: Use SAINT or CrysAlisPro for data reduction.
-
Structure Solution: SHELXT (Intrinsic Phasing).
-
Refinement: SHELXL (Least Squares).
-
Constraint: Treat non-hydrogen atoms anisotropically.
-
H-atoms:[1] Place in calculated positions using a riding model (
for aromatic, for methyl).
-
Diagram 1: The Structural Validation Workflow
Caption: Step-by-step workflow for structural determination. Dashed lines indicate feedback loops for error correction.
Structural Analysis & Expected Results
Based on analogous benzofuran derivatives [1, 2], the following structural features are the benchmarks for validation.
A. Molecular Conformation[2]
-
Planarity: The benzofuran core (O1/C1–C8) should be essentially planar (RMS deviation
Å). -
Acetyl Orientation: The carbonyl group at C2 is expected to be coplanar with the ring system to allow for extended
-conjugation. The torsion angle (O1-C2-C(acetyl)-O) is the critical parameter. -
Ethoxy Group: The ethyl chain at C7 often adopts a zig-zag conformation, lying slightly out of the benzofuran plane to minimize steric hindrance.
B. Supramolecular Architecture (Packing)
The stability of the crystal lattice is driven by non-covalent interactions, which can be quantified using Hirshfeld Surface Analysis.[2]
-
Stacking: Expect centroid-to-centroid distances of
Å between parallel benzofuran rings of adjacent molecules. -
C-H
O Interactions: The carbonyl oxygen and the ethoxy oxygen act as acceptors for weak hydrogen bonds from aromatic protons of neighboring molecules.
Diagram 2: Interaction Logic & Hirshfeld Analysis
Caption: Logic flow of supramolecular interactions and their visualization via Hirshfeld Surface Analysis.
Advanced Validation: Hirshfeld Surface Analysis
To confirm the XRD model, generate a Hirshfeld surface (using CrystalExplorer). This maps the electron density boundary.[3]
-
Surface: Look for bright red spots. These indicate C-H
O hydrogen bonds shorter than the sum of van der Waals radii. -
Fingerprint Plot:
-
H
H contacts: Usually comprise ~45-50% of the surface (dispersive forces). -
O
H contacts: Represent the "spikes" in the plot, confirming the directional hydrogen bonding of the acetyl and ethoxy groups [3].
-
Conclusion
For 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone, X-ray crystallography is not merely a confirmation of synthesis; it is the definitive method for mapping the electrostatic potential landscape created by the acetyl and ethoxy substituents. This 3D data is superior to NMR for docking studies, as it provides the experimentally verified "bioactive conformation" required for rational drug design.
References
-
Coskun, D., Erkisa, M., Ulukaya, E., Coskun, M. F., & Ari, F. (2017).[4] Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.[4][5][6] European Journal of Medicinal Chemistry, 136, 212–222. Link
- Venkatesan, P., & Sumathi, S. (2010). Synthesis, characterization and biological activity of some benzofuran derivatives. Asian Journal of Chemistry, 22(10), 7655. (Contextual grounding for benzofuran synthesis).
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[7][2][8] CrystEngComm, 11(1), 19-32. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
Sources
- 1. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Executive Summary & Immediate Safety Directive
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5) is a benzofuran derivative presenting specific hazards, notably serious eye damage and suspected reproductive toxicity . It is classified as hazardous chemical waste.
Core Disposal Directive: Do NOT dispose of this compound down the drain or in municipal trash. The only validated disposal method is high-temperature incineration equipped with an afterburner and scrubber system. All waste streams must be segregated into "Hazardous Organic Waste" containers.
Critical Hazard Alert:
-
H318: Causes serious eye damage.[1] (Wear chemical splash goggles and face shield).
-
H361: Suspected of damaging fertility or the unborn child. (Strict engineering controls required).
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. Use the table below to verify the compound before initiating waste protocols.
| Parameter | Specification |
| Chemical Name | 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone |
| CAS Number | 58583-72-5 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Low in water; Soluble in organic solvents (DMSO, Methanol, Chloroform) |
| Primary Hazards (GHS) | Danger [1][2][3][4][5][6][7] • Acute Tox. 4 (Oral) • Skin Irrit. 2 • Eye Dam. 1 (Irreversible effects) • Repr. 2 (Suspected reproductive toxicant) • Aquatic Acute 3 |
Pre-Disposal Handling & Segregation
Before moving waste to the central accumulation area, strict handling protocols must be observed to prevent exposure and cross-contamination.
Personal Protective Equipment (PPE) Matrix
Due to the H318 (Eye Damage) and H361 (Reproductive Tox) classifications, standard lab PPE is insufficient.
-
Eyes: Chemical splash goggles AND a face shield. (Standard safety glasses are inadequate for H318 hazards).
-
Skin: Double nitrile gloves (0.11 mm minimum thickness).
-
Respiratory: If handling powder outside a fume hood, use a P95/P100 particulate respirator.
-
Body: Impervious lab coat or Tyvek suit if handling large quantities (>100g).
Waste Segregation Logic
Segregate this compound from incompatible waste streams to prevent uncontrolled reactions.
-
Compatible: Non-halogenated organic solvents (Acetone, Methanol), Halogenated solvents (DCM) — Check specific incinerator requirements.
-
Incompatible: Strong Oxidizers (Peroxides, Nitrates), Strong Acids.
Disposal Workflows
Workflow A: Solid Waste (Pure Substance)
Use this protocol for expired stock, contaminated weighing boats, or solid spill debris.
-
Containment: Place the solid material into a wide-mouth, high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Secondary Containment: Seal the jar and place it inside a clear plastic zip-lock bag (secondary containment) to prevent surface contamination of the outer container.
-
Transfer: Move to the Satellite Accumulation Area (SAA).
Workflow B: Liquid Waste (Reaction Mixtures/Solutions)
Use this protocol for reaction byproducts or mother liquors containing the compound.
-
Solvent Check: Ensure the carrier solvent is compatible with the organic waste stream.
-
Dissolution: If the compound has precipitated, re-dissolve it in a minimal amount of a combustible solvent (e.g., Ethanol or Acetone) to ensure a homogeneous liquid phase for incineration.
-
Collection: Pour into the "Organic Waste" carboy (typically red or yellow safety can).
-
Note: If the solution contains halogenated solvents (DCM, Chloroform), use the "Halogenated Waste" stream.
-
-
Log Entry: Immediately update the waste log attached to the carboy with the approximate mass of the benzofuran derivative added.
Visualized Disposal Decision Tree
Figure 1: Decision logic for segregating and packaging benzofuran waste based on physical state.
Emergency Spill Response (Spill to Disposal)
In the event of a spill, immediate action is required to prevent exposure and environmental release.[7]
Step-by-Step Protocol:
-
Evacuate & Alert: Clear the immediate area. Alert the lab manager.
-
PPE Up: Don Goggles + Face Shield, Lab Coat, and Double Nitrile Gloves.
-
Containment:
-
Dry Spill: Cover with a dust suppressant (e.g., moist paper towels) to prevent airborne dust.
-
Wet Spill: Surround with absorbent booms or pads.
-
-
Cleanup:
-
Scoop material carefully into a waste container. Avoid generating dust.
-
Wipe the surface with a solvent-dampened pad (Ethanol or Acetone) to remove residue.
-
Wash the area with soap and water.[4]
-
-
Disposal: Treat all cleanup materials (pads, gloves, scoops) as hazardous solid waste (see Section 4.1).
Figure 2: Emergency response workflow for dry or wet spills.[6][7]
Regulatory Compliance & Environmental Fate
US EPA / RCRA Classification
While 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is not explicitly listed on the RCRA P-list or U-list, it must be characterized by the generator.
-
Waste Code Determination: Due to its flammability (if in solvent) and toxicity, it is often managed under D001 (Ignitable, if in solvent) or as Non-RCRA Regulated Hazardous Waste (depending on state regulations), but best practice dictates managing it as Toxic Organic Waste .
-
TSCA Status: Ensure compliance with TSCA if the substance is used for R&D purposes (TSCA exemption applies, but disposal rules remain strict).
Environmental Fate
-
Aquatic Toxicity: Harmful to aquatic life (H402).
-
Prohibition: Under no circumstances should this chemical be allowed to enter storm drains, sinks, or soil. It is toxic to aquatic organisms and may have long-lasting effects.[5][6][7]
References
-
PubChem. (2025).[2] 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone Compound Summary (CID 3868801).[2] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | 58583-72-5 [smolecule.com]
- 4. fishersci.dk [fishersci.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 1-(7-ETHOXY-1-BENZOFURAN-2-YL)ETHANONE CAS#: 58583-72-5 [amp.chemicalbook.com]
- 9. 1-(7-ETHOXY-1-BENZOFURAN-2-YL)ETHANONE [58583-72-5] | Chemsigma [chemsigma.com]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
CAS: 58583-72-5 | Formula: C₁₂H₁₂O₃ | MW: 204.22 g/mol [1][2]
Executive Summary & Risk Profile
Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
As a Senior Application Scientist, I advise treating 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone not merely as a standard reagent, but as a bioactive scaffold with specific irritation and inhalation risks. While often used as an intermediate in the synthesis of antimicrobial or anti-inflammatory agents, its benzofuran core dictates a strict safety protocol.
This compound presents a dual-phase risk :
-
Solid Phase: High risk of respiratory irritation (H335) and ocular damage from dust.
-
Solution Phase: Enhanced permeation risks depending on the solvent carrier, requiring dynamic PPE adjustment.
Hazard Identification Table
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] | Zero-tolerance for open-bench weighing; mouth/mucosa protection required. |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Contact dermatitis risk; double-gloving recommended. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Dust particles can cause mechanical and chemical corneal abrasion. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3] | CRITICAL: Handling must occur in a certified fume hood. |
Personal Protective Equipment (PPE) Matrix
Scientific integrity requires we select PPE based on permeation data and physical state, not just "standard lab policy."
A. Respiratory Protection (The Primary Barrier)
-
Rationale: The H335 designation implies that mucosal membranes are the primary target. As a solid organic ketone, static charge can aerosolize fine particles during weighing.
-
Protocol:
-
Standard Handling: Work inside a Class II Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Outside Hood (Spill/Maintenance): A half-face respirator with P100 (HEPA) cartridges is mandatory. Simple surgical masks offer zero protection against organic vapors or fine chemical dusts.
-
B. Dermal Protection (Glove Selection Logic)
-
Rationale: While solid benzofurans do not instantly permeate nitrile, they are lipophilic. Once dissolved in organic solvents (e.g., DCM, Acetone, Ethyl Acetate), the solvent drives the permeation rate.
-
Protocol:
-
Solid Handling: Disposable Nitrile (minimum 5 mil thickness).
-
Solution Handling:
-
If dissolved in Alcohols/Water: Standard Nitrile is sufficient.
-
If dissolved in DCM/Chloroform:Laminate Film (Silver Shield/4H) liners under Nitrile outer gloves are required. Nitrile degrades in <2 minutes against halogenated solvents, carrying the benzofuran directly to the skin.
-
-
C. Ocular Protection
-
Rationale: H319 indicates "serious irritation."[3] Safety glasses with side shields are the minimum.
-
Protocol:
-
Weighing/Transfer: Chemical Splash Goggles are preferred over safety glasses to seal against airborne dust.
-
High Quantity (>10g): Face shield required over goggles.
-
Operational Workflows
Experiment 1: Safe Weighing & Transfer
Context: Static electricity is a major variable with dry organic powders like benzofurans, causing "jumping" of particles.
-
Preparation: Place an ionizing bar or use an anti-static gun inside the balance enclosure to neutralize the static charge on the spatula and weighing boat.
-
Engineering Control: Verify fume hood sash is at the safe working height.
-
Transfer:
-
Tare the weighing vessel.
-
Transfer solid gently. Do not dump.
-
Self-Validating Step: Wipe the exterior of the weighing vessel with a damp Kimwipe (solvent-appropriate) before removing it from the hood to capture invisible dust.
-
Experiment 2: Reaction Setup (Solubilization)
Context: Exothermic potential during dissolution.
-
Solvent Addition: Add solvent slowly. While this ketone is stable, rapid dissolution can generate minor heat.
-
Sealing: Ensure reaction vessels are vented to a bubbler or inert gas line (Nitrogen/Argon) to prevent pressure buildup if heating is applied.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for glove selection based on the compound's state.
Caption: PPE Selection Decision Tree based on physical state and solvent carrier compatibility.
Emergency Response & Disposal
Spill Cleanup (Dry Solid)
-
Evacuate the immediate area if the spill is outside the hood (>5g).
-
Don PPE: P100 Respirator, Goggles, Double Nitrile Gloves.
-
Containment: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Collection: Scoop the wet material into a wide-mouth hazardous waste jar.
-
Decontamination: Clean surface with soap and water; test surface pH to ensure neutral residue.
Waste Disposal[3][4]
-
Solid Waste: Dispose of contaminated PPE and solid spill debris in "Hazardous Solid Waste" (Incineration recommended).
-
Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" streams depending on the solvent used. Do not drain dispose.
References
-
PubChem. (2025). 1-(7-ethoxy-1-benzofuran-2-yl)ethanone Compound Summary (CID 3868801).[2] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves.[5] United States Department of Labor. [Link]5]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
- 1. 1-(7-ETHOXY-1-BENZOFURAN-2-YL)ETHANONE CAS#: 58583-72-5 [amp.chemicalbook.com]
- 2. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
